(S)-3,4-Dcpg
Description
Properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMOGKBEVRBPP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581628 | |
| Record name | (S)-3,4-DCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201730-11-2 | |
| Record name | (S)-3,4-DCPG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201730-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3,4-DCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DCPG, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y53JA9W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Deep Dive into its Mechanism of Action at the mGluR8 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) on the metabotropic glutamate receptor 8 (mGluR8). This compound is a potent and selective agonist for the mGluR8 receptor, a member of the group III metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[2] Understanding the intricate interaction between this compound and mGluR8 is pivotal for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
Quantitative Analysis of this compound and mGluR8 Interaction
The following table summarizes the key quantitative data characterizing the binding and functional potency of this compound at the mGluR8 receptor.
| Parameter | Value | Cell/Tissue Preparation | Reference |
| EC50 | 31 ± 2 nM | AV12-664 cells expressing human mGluR8a | [3] |
| EC50 (high-affinity component) | 1.3 ± 0.2 µM | Neonatal rat spinal cord (fDR-VRP depression) | [3] |
| EC50 (low-affinity component) | 391 ± 81 µM | Neonatal rat spinal cord (fDR-VRP depression) | |
| Selectivity | >100-fold over mGlu1-7 | Cloned human mGlu1-8 receptors | |
| KD (for antagonist MAP4) | 5.4 ± 1.5 µM | Neonatal rat spinal cord (antagonism of this compound effect) | |
| KD (for antagonist (RS)-3,4-MDCPG) | 5.0 ± 0.4 µM | Neonatal rat spinal cord (antagonism of this compound effect) |
Core Mechanism of Action: Signaling Pathways
Activation of the mGluR8 receptor by this compound initiates a cascade of intracellular signaling events. As a Group III mGlu receptor, mGluR8 is predominantly coupled to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently dampens the activity of protein kinase A (PKA).
Furthermore, the dissociation of the G-protein βγ subunits from the α subunit allows them to directly modulate the activity of various ion channels. A key downstream effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, mGluR8 activation can inhibit voltage-gated calcium channels (VGCCs), particularly N- and L-type channels, thereby reducing calcium influx and subsequent neurotransmitter release.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's action on mGluR8.
Cell Culture and Transfection for In Vitro Assays
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Cell Line: AV12-664 cells are commonly used.
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Transfection: Cells are co-transfected with plasmids encoding for the human mGluR8a receptor and a rat glutamate/aspartate transporter. This co-expression is crucial to ensure adequate glutamate concentration at the receptor for studying its function.
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Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents at 37°C in a humidified atmosphere with 5% CO2.
Functional Assays: Measurement of Intracellular Signaling
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Adenylyl Cyclase Activity Assay:
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Cells expressing mGluR8 are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
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Forskolin is added to stimulate adenylyl cyclase and elevate basal cAMP levels.
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Cells are then treated with varying concentrations of this compound.
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The reaction is stopped, and intracellular cAMP levels are measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
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The inhibitory effect of this compound on forskolin-stimulated cAMP production is quantified to determine its EC50 value.
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Electrophysiological Recordings in Spinal Cord Preparations
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Preparation: The spinal cord is isolated from neonatal rats and placed in an artificial cerebrospinal fluid (aCSF) bath.
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Stimulation: A dorsal root is stimulated to evoke a ventral root potential (VRP).
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Recording: The fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is recorded from a ventral root using a suction electrode.
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Drug Application: this compound is bath-applied at various concentrations.
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Analysis: The depression of the fDR-VRP amplitude by this compound is measured to construct a concentration-response curve and determine EC50 values. Antagonists like MAP4 can be co-applied to confirm the involvement of group III mGlu receptors.
References
- 1. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3,4-Dicarboxyphenylglycine (DCPG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.
Chemical Structure and Properties
This compound is a phenylglycine derivative characterized by the presence of two carboxylic acid groups on the phenyl ring. The "(S)" designation indicates the stereochemistry at the chiral alpha-carbon of the glycine moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-2-(3,4-dicarboxyphenyl)ethanoic acid |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol [1][2] |
| CAS Number | 201730-11-2[1][2] |
| PubChem CID | 16062593[1] |
| SMILES | OC(=O)c1cc(ccc1C(=O)O)--INVALID-LINK--C(=O)O |
| InChI Key | IJVMOGKBEVRBPP-ZETCQYMHSA-N |
Physicochemical Properties
| Property | Value |
| Purity | >95% (typically ≥98%) |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 25 mM). |
| Storage | Store at room temperature, desiccated. |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its specific biological activity. Several synthetic strategies have been proposed, primarily focusing on establishing the correct stereochemistry at the α-carbon. Below is a representative, detailed experimental protocol for a plausible synthetic route.
Representative Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Step 1: Protection of the Amino Group of L-Phenylglycine
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Dissolve L-phenylglycine in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 9-10.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture at room temperature.
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Stir the mixture for 12-24 hours at room temperature.
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
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Extract the product, N-Boc-L-phenylglycine, with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
Step 2: Friedel-Crafts Acylation
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Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
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Cool the suspension to 0°C.
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Slowly add a solution of phthalic anhydride in the same solvent to the suspension.
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Add a solution of N-Boc-L-phenylglycine in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24-48 hours.
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Oxidation to Dicarboxylic Acid
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Dissolve the product from the previous step in a suitable solvent (e.g., a mixture of t-butanol and water).
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Add a solution of a strong oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise while monitoring the reaction temperature.
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).
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Quench the reaction with a reducing agent (e.g., sodium bisulfite).
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Filter the mixture to remove manganese dioxide.
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Acidify the filtrate and extract the product with an organic solvent.
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Dry the organic layer and concentrate to yield the N-Boc protected (S)-3,4-dicarboxyphenylglycine.
Step 4: Deprotection and Purification
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Dissolve the N-Boc protected compound in a suitable solvent (e.g., dichloromethane).
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Add a strong acid (e.g., trifluoroacetic acid, TFA) and stir at room temperature for 1-2 hours.
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Remove the solvent and excess acid under reduced pressure.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product.
Biological Activity and Signaling Pathways
This compound is a highly potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), a member of the Group III mGluRs. It displays over 100-fold selectivity for mGluR8a over other mGlu receptor subtypes.
Mechanism of Action
mGluR8 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. The activation of mGluR8 by this compound initiates a signaling cascade that leads to the inhibition of neurotransmitter release from presynaptic terminals.
Caption: Signaling pathway of this compound via the mGluR8 receptor.
The binding of this compound to the presynaptic mGluR8 receptor leads to the dissociation of the Gi/o protein into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces calcium influx, a critical step for neurotransmitter vesicle fusion and release. The activation of GIRK channels leads to potassium efflux, hyperpolarization of the presynaptic membrane, and a further reduction in neurotransmitter release.
Therapeutic Potential
The ability of this compound to selectively activate mGluR8 and thereby reduce excessive glutamate release has made it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. Research suggests that mGluR8 agonists may have therapeutic potential in conditions characterized by glutamatergic hyperexcitability, including:
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Epilepsy: By reducing presynaptic glutamate release, this compound can dampen excessive neuronal firing and has shown anticonvulsant effects in preclinical models.
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Anxiety Disorders: The modulation of glutamate transmission in brain regions like the amygdala suggests a potential role for mGluR8 agonists in anxiolytic therapies.
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Pain: mGluR8 is involved in the modulation of pain signaling in the spinal cord and higher brain centers.
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Neurodegenerative Diseases: By reducing excitotoxicity, a process implicated in neuronal cell death in diseases like Parkinson's and Alzheimer's, mGluR8 agonists may offer neuroprotective benefits.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the function of the mGluR8 receptor. Its well-defined chemical structure, established synthetic routes, and specific mechanism of action make it an invaluable compound for researchers in the field of neuroscience. Further exploration of the therapeutic potential of mGluR8 agonists like this compound holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.
References
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Technical Guide to its Binding Affinity and Functional Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document summarizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental pathways.
Quantitative Data Summary
This compound is distinguished by its high potency and remarkable selectivity for the mGluR8 subtype over other metabotropic glutamate receptors. The following tables summarize the available quantitative data for its functional potency (EC50/IC50) and binding affinity (Kd).
| Ligand | Receptor Subtype | Parameter | Value | Cell Line/Preparation | Reference |
| This compound | Human mGluR8a | EC50 | 31 ± 2 nM | AV12-664 cells | [1] |
| Human mGluR1-7 | EC50/IC50 | > 3.5 µM | AV12-664 cells | [1] | |
| Rat (High-affinity site) | EC50 | 1.3 ± 0.2 µM | Neonatal rat spinal cord | [1] | |
| Rat (Low-affinity site) | EC50 | 391 ± 81 µM | Neonatal rat spinal cord | [1] | |
| (RS)-3,4-MDCPG | Rat (High-affinity site, presumed mGluR8) | Kd | 5.0 ± 0.4 µM | Neonatal rat spinal cord | [1] |
Table 1: Functional Potency and Binding Affinity of this compound and related compounds.
Signaling Pathway of this compound at mGluR8
Metabotropic glutamate receptor 8, a member of the Group III mGluRs, is coupled to the Gi/o family of G-proteins. Upon activation by an agonist such as this compound, a signaling cascade is initiated that ultimately leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is a key mechanism for modulating neuronal excitability.
Experimental Protocols
The characterization of this compound's binding affinity and functional potency relies on a suite of established in vitro assays. Below are detailed methodologies for three key experimental approaches.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Membrane Preparation:
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Cells or tissues expressing the mGluR of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
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The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
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The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.
b. Assay Procedure:
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In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4 for Group III mGluRs) with the prepared cell membranes.
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Add increasing concentrations of the unlabeled test compound (this compound).
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Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Terminate the reaction by rapid filtration through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold buffer to separate bound from free radioligand.
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The radioactivity retained on the filters is quantified using a scintillation counter.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand and is subtracted from the total binding to yield specific binding.
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The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
a. Membrane Preparation:
-
Membranes are prepared as described for the radioligand binding assay.
b. Assay Procedure:
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In a 96-well plate, add the prepared membranes, GDP (to enhance the agonist-stimulated signal), and varying concentrations of the agonist (this compound).
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Pre-incubate the mixture at 30°C for approximately 15 minutes.
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Initiate the binding reaction by adding [35S]GTPγS.
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Incubate at 30°C for 60 minutes with gentle agitation.
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The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
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Specific binding is plotted against the logarithm of the agonist concentration.
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The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression.
cAMP Accumulation Assay
This assay measures the functional consequence of mGluR8 activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
a. Cell Culture and Treatment:
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Culture cells stably expressing the mGluR8 receptor in a suitable medium.
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On the day of the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Stimulate the cells with forskolin to increase basal cAMP levels (as mGluR8 activation is inhibitory).
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Concurrently, treat the cells with varying concentrations of this compound.
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Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
b. cAMP Measurement:
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Lyse the cells to release the intracellular cAMP.
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The amount of cAMP in the cell lysate is then quantified using a commercially available kit, often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.
c. Data Analysis:
-
The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted.
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The IC50 value (the concentration of agonist that causes 50% of the maximal inhibition) is determined using non-linear regression.
This technical guide provides a foundational understanding of the key pharmacological properties of this compound and the experimental approaches used to elucidate them. For further details, consulting the primary literature is recommended.
References
A Tale of Two Stereoisomers: Unraveling the Distinct Pharmacological Profiles of (S)-3,4-DCPG and (R)-3,4-DCPG
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of stereoisomers, molecules with identical chemical formulas and bond structures but different three-dimensional arrangements of atoms, is a cornerstone of modern pharmacology. The subtle yet profound differences in their spatial orientation can lead to vastly different interactions with biological targets, resulting in unique therapeutic effects and side-effect profiles. This technical guide delves into the striking stereoselectivity of 3,4-dicarboxyphenylglycine (3,4-DCPG), focusing on the distinct activities of its (S) and (R) enantiomers. While the (S)-isomer has emerged as a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), its (R)-counterpart displays a contrasting affinity for ionotropic AMPA receptors. This document provides a comprehensive overview of their pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Quantitative Analysis of Stereoisomer Activity
The pharmacological divergence of (S)-3,4-DCPG and (R)-3,4-DCPG is most evident in their potency and selectivity at different glutamate receptor subtypes. The following tables summarize the available quantitative data, highlighting the remarkable specificity of each stereoisomer.
Table 1: Potency of this compound at Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | Agonist Activity (EC50/IC50) | Reference |
| mGluR8a | 31 ± 2 nM | [1] |
| mGluR1-7 | > 3.5 µM | [1] |
Table 2: Potency of (R)-3,4-DCPG at Ionotropic and Metabotropic Glutamate Receptors
| Receptor Subtype | Antagonist Activity (Apparent Kd/IC50) | Reference |
| AMPA Receptor | 77 µM (apparent Kd) | |
| NMDA Receptor | Weak activity | [2] |
| Kainate Receptor | Little to no activity | [2] |
| mGluR Subtypes | Data not available in the public domain |
Experimental Protocols
The characterization of the distinct activities of (S)- and (R)-3,4-DCPG relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Functional Activity at Cloned Human mGluRs
The potency and selectivity of this compound were determined using a functional assay in a cell line expressing individual human mGluR subtypes.
Cell Line: AV12-664 cells stably co-expressing a specific human mGluR subtype (mGluR1 through mGluR8) and a rat glutamate/aspartate transporter.
Methodology: Forskolin-induced cAMP Accumulation Assay
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Cell Culture: AV12-664 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and appropriate antibiotics to maintain selection for the expressed receptors.
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Cell Plating: Cells are seeded into 96-well plates and grown to a confluent monolayer.
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Assay Buffer: The growth medium is replaced with a Krebs-bicarbonate buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.
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Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
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Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production.
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Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are then quantified using a suitable method, such as a competitive binding assay with a labeled cAMP analog or a commercially available cAMP assay kit.
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Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation (for Gi/o-coupled receptors like mGluR8) or to stimulate cAMP accumulation (for Gs-coupled receptors) is measured. The data are fitted to a sigmoidal dose-response curve to determine the EC50 or IC50 values.
Electrophysiological Characterization of AMPA Receptor Antagonism
The AMPA receptor antagonist activity of (R)-3,4-DCPG was characterized using electrophysiological recordings from neonatal rat spinal cord preparations.
Preparation: Isolated spinal cord from neonatal rats (P0-P4).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
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Dissection and Slicing: The spinal cord is dissected in ice-cold artificial cerebrospinal fluid (aCSF) and transverse slices are prepared using a vibratome.
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Recording Chamber: The slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
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Neuron Identification: Motoneurons in the ventral horn are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
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Whole-Cell Recording: A borosilicate glass pipette filled with an internal solution is used to form a high-resistance seal with the membrane of a motoneuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
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Agonist Application: AMPA is applied locally to the neuron to evoke an inward current.
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Antagonist Application: After obtaining a stable baseline AMPA-evoked current, (R)-3,4-DCPG is bath-applied at increasing concentrations.
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Data Acquisition and Analysis: The reduction in the amplitude of the AMPA-evoked current in the presence of the antagonist is measured. The apparent dissociation constant (Kd) is determined using Schild analysis, which involves plotting the log of (concentration ratio - 1) against the log of the antagonist concentration.
Signaling Pathways and Experimental Workflows
The distinct pharmacological activities of the 3,4-DCPG stereoisomers are a direct consequence of their interaction with different receptor types that trigger separate downstream signaling cascades.
This compound and the mGluR8 Signaling Pathway
Activation of the Gi/o-coupled mGluR8 by this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Caption: Signaling pathway of this compound via the mGluR8 receptor.
Experimental Workflow for Assessing mGluR8 Signaling
A common workflow to investigate the signaling cascade initiated by this compound involves a series of in vitro assays.
Caption: Experimental workflow for characterizing mGluR8 signaling.
(R)-3,4-DCPG and AMPA Receptor Blockade
In contrast to its stereoisomer, (R)-3,4-DCPG acts as an antagonist at AMPA receptors, which are ligand-gated ion channels. By binding to the receptor, it prevents the influx of sodium and calcium ions that would normally occur upon activation by glutamate, thereby inhibiting excitatory neurotransmission.
Caption: Mechanism of AMPA receptor antagonism by (R)-3,4-DCPG.
Conclusion
The stereoisomers of 3,4-dicarboxyphenylglycine provide a compelling example of the importance of stereochemistry in drug design and development. This compound has been established as a valuable research tool for probing the function of mGluR8, a receptor implicated in various neurological and psychiatric disorders. Its high potency and selectivity make it a lead compound for the development of novel therapeutics. Conversely, the AMPA receptor antagonist activity of (R)-3,4-DCPG, while less potent, highlights a completely different pharmacological profile. This stark divergence in activity underscores the necessity of carefully characterizing individual stereoisomers to fully understand their therapeutic potential and to avoid unintended off-target effects. Further research to elucidate the activity of (R)-3,4-DCPG at mGluR subtypes would provide a more complete picture of the pharmacological landscape of this interesting pair of molecules.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Role of mGluR8 Activation by (S)-3,4-DCPG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate receptor 8 (mGluR8), a presynaptic Group III mGluR, plays a crucial role in modulating neurotransmission and has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. The selective agonist (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) has been instrumental in elucidating the physiological functions of mGluR8. This technical guide provides a comprehensive overview of the physiological effects of mGluR8 activation by this compound, detailing its impact on synaptic transmission and its therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to mGluR8 and this compound
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR8 receptor is a member of the Group III mGluRs, which are typically located on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/o proteins.
This compound is a potent and selective agonist for the mGluR8a subtype, with an EC50 of 31 nM.[1][2] It exhibits over 100-fold selectivity for mGluR8a over other mGluR subtypes (mGluR1-7), making it an invaluable pharmacological tool for studying the specific roles of mGluR8.[1]
Physiological Roles of mGluR8 Activation
Activation of mGluR8 by this compound has been shown to have a range of physiological effects, primarily stemming from its ability to inhibit the release of glutamate and other neurotransmitters from presynaptic terminals. These effects have been implicated in various physiological and pathological processes.
Modulation of Synaptic Transmission
The primary physiological role of presynaptic mGluR8 activation is the inhibition of neurotransmitter release. By activating Gi/o proteins, mGluR8 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the probability of neurotransmitter release.
In the neonatal rat spinal cord, this compound has been shown to depress the fast component of the dorsal root-evoked ventral root potential, indicating an inhibition of synaptic transmission at primary afferent terminals.[1] Similarly, in the lateral amygdala, this compound attenuates synaptic transmission from sensory afferents, suggesting a powerful inhibitory control over this brain region involved in fear and emotional learning.[3]
Neuroprotection and Anticonvulsant Activity
The inhibitory effect of mGluR8 activation on glutamate release underlies its neuroprotective and anticonvulsant properties. Excessive glutamate release is a key factor in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions. By dampening glutamate release, this compound can protect neurons from excitotoxic insults.
Role in Neurological and Psychiatric Disorders
Dysregulation of mGluR8 function has been linked to several neurological and psychiatric disorders. Pharmacological studies using this compound have provided evidence for its therapeutic potential in:
-
Anxiety and Fear: Injections of this compound into the amygdala have been shown to dose-dependently inhibit both the acquisition and expression of conditioned fear, as measured by the fear-potentiated startle response. However, central administration into the basolateral amygdala or hippocampus did not show anxiolytic-like effects in the conflict drinking Vogel test in rats.
-
Addiction: Intra-accumbal administration of this compound has been found to decrease the acquisition of morphine-induced conditioned place preference in a dose-dependent manner, suggesting a role for mGluR8 in modulating the rewarding properties of opioids.
-
Parkinson's Disease: While not effective in acute models, this compound has been shown to reverse motor deficits in prolonged models of Parkinson's disease, indicating a potential therapeutic role in this neurodegenerative disorder.
-
Autism Spectrum Disorder (ASD): In a rat model of ASD induced by prenatal valproic acid exposure, this compound enhanced long-term potentiation (LTP) in the hippocampus and reversed deficits in social novelty preference.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with mGluR8 and its effects in various experimental models.
Table 1: Potency and Selectivity of this compound
| Receptor Subtype | Agonist/Antagonist Activity | EC50/IC50 | Reference |
|---|---|---|---|
| mGluR8a | Agonist | 31 nM | |
| mGluR1-7 | Agonist | >3.5 µM | |
| hmGluR4a | Agonist | 5.2 µM | |
| hmGluR6 | Agonist | 4.7 µM | |
| hmGluR7b | Agonist | 185 µM |
| hmGluR8a | Agonist | 0.2 µM | |
Table 2: Effects of this compound on Synaptic Transmission in Neonatal Rat Spinal Cord
| Parameter | Effect | EC50 (High-affinity) | EC50 (Low-affinity) | Reference |
|---|
| fDR-VRP Depression | Biphasic | 1.3 ± 0.2 µM | 391 ± 81 µM | |
Table 3: Behavioral Effects of this compound
| Behavioral Model | Species | Administration Route | Dose | Effect | Reference |
|---|---|---|---|---|---|
| Fear-Potentiated Startle | Rat | Intra-amygdala | Dose-dependent | Inhibition of acquisition and expression | |
| Conflict Drinking (Vogel Test) | Rat | Intra-amygdala/hippocampus | 10, 50, 100 nmol/rat | No anticonflict effect | |
| Morphine-Induced CPP | Rat | Intra-NAc | 0.3, 3 µ g/0.5 µL | Decreased acquisition |
| Aggressive Behavior (with (RS)-3,4-DCPG) | Mouse | Intraperitoneal | 5, 10, 20 mg/kg | No significant behavioral changes | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record synaptic currents and potentials from neurons to assess the effect of this compound on synaptic transmission.
Materials:
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF)
-
Recording aCSF (oxygenated)
-
Intracellular solution (e.g., K-gluconate based)
-
Vibratome or tissue chopper
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Microscope with DIC optics
-
Borosilicate glass capillaries for patch pipettes
-
This compound
Protocol:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain region of interest (e.g., amygdala, hippocampus, spinal cord).
-
Mount the tissue on a vibratome stage and cut slices (e.g., 300-400 µm thick) in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Visually identify a neuron using DIC optics.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).
-
Bath-apply this compound at the desired concentration and record the changes in synaptic activity.
-
Wash out the drug to observe recovery.
-
Fear-Potentiated Startle
Objective: To assess the effect of this compound on conditioned fear.
Materials:
-
Startle response system with a sound-attenuating chamber
-
Shock generator
-
Animal holders
-
This compound and vehicle solution
-
Intracranial cannulae (if applicable)
Protocol:
-
Habituation:
-
Place the animal in the startle chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).
-
Present a series of acoustic startle stimuli alone to establish a baseline startle response.
-
-
Conditioning:
-
Present a neutral conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 3-5 seconds).
-
At the termination of the CS, deliver a mild foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairings for a set number of trials.
-
-
Testing (Acquisition):
-
Administer this compound or vehicle prior to the conditioning session.
-
On the following day, place the animal in the startle chamber.
-
Present the acoustic startle stimulus alone and in the presence of the CS.
-
Measure the startle amplitude in both conditions. Fear-potentiated startle is calculated as the increase in startle amplitude in the presence of the CS compared to the startle-alone trials.
-
-
Testing (Expression):
-
Conduct the conditioning as described above without any drug administration.
-
Prior to the testing session on the following day, administer this compound or vehicle.
-
Measure the fear-potentiated startle as described above.
-
Conditioned Place Preference (CPP)
Objective: To evaluate the effect of this compound on the rewarding properties of a drug of abuse.
Materials:
-
CPP apparatus with at least two distinct compartments
-
Drug of abuse (e.g., morphine) and vehicle
-
This compound and vehicle
-
Intracranial cannulae (if applicable)
Protocol:
-
Pre-conditioning (Baseline Preference):
-
Place the animal in the central compartment of the CPP apparatus and allow it to freely explore all compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning (Acquisition):
-
On conditioning days, administer the drug of abuse (e.g., morphine) and immediately confine the animal to one of the compartments (typically the non-preferred one) for a specific period (e.g., 30-45 minutes).
-
On alternate days, administer the vehicle and confine the animal to the other compartment.
-
To test the effect of this compound on acquisition, administer it prior to the drug of abuse on conditioning days.
-
-
Post-conditioning (Test):
-
After the conditioning phase, place the animal in the central compartment and allow it to freely explore the entire apparatus.
-
Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
-
Testing (Expression):
-
Conduct the conditioning as described above without this compound administration.
-
Prior to the post-conditioning test, administer this compound.
-
Measure the time spent in each compartment to assess the effect on the expression of CPP.
-
c-Fos Immunohistochemistry
Objective: To identify neuronal populations activated by this compound.
Materials:
-
This compound and vehicle
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Vibratome or cryostat
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Protocol:
-
Tissue Preparation:
-
Administer this compound or vehicle to the animal.
-
At a specific time point after administration (e.g., 2 hours), deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight.
-
Transfer the brain to a cryoprotectant solution until it sinks.
-
Cut coronal or sagittal sections (e.g., 40 µm thick) using a vibratome or cryostat.
-
-
Staining:
-
Wash the free-floating sections in PBS.
-
Quench endogenous peroxidase activity with a solution of hydrogen peroxide in PBS.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color reaction using the DAB substrate.
-
-
Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Examine the sections under a microscope and quantify the number of c-Fos-positive cells in the brain regions of interest.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR8 Activation
Activation of the presynaptic mGluR8 by glutamate or an agonist like this compound initiates a G protein-mediated signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
Caption: mGluR8 signaling cascade leading to inhibition of neurotransmitter release.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to study the effects of this compound.
Caption: Workflow for a whole-cell patch-clamp experiment.
Experimental Workflow for Fear-Potentiated Startle
This diagram outlines the steps involved in a fear-potentiated startle experiment investigating the effect of this compound.
Caption: Workflow for a fear-potentiated startle experiment.
Conclusion
The selective mGluR8 agonist this compound has been a critical tool in unraveling the complex physiological roles of mGluR8. Its ability to presynaptically inhibit neurotransmitter release provides a mechanism for its observed neuroprotective, anticonvulsant, anxiolytic, and therapeutic effects in models of various neurological and psychiatric disorders. This technical guide consolidates the current understanding of mGluR8 activation by this compound, providing a valuable resource for researchers and drug development professionals. The detailed experimental protocols and structured quantitative data aim to facilitate the design of future studies and accelerate the development of novel therapeutics targeting the mGluR8 receptor. Further research is warranted to fully elucidate the therapeutic potential of mGluR8 agonists in a clinical setting.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of the mGluR8 agonist this compound in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of (S)-3,4-Dicarboxyphenylglycine (DCPG) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,4-Dicarboxyphenylglycine, commonly known as (S)-3,4-DCPG, is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a). As a member of the group III metabotropic glutamate receptors, mGluR8a plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation by this compound initiates a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound activation of mGluR8a, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways of mGluR8a Activation
Activation of the mGluR8a receptor by this compound primarily initiates signaling through its coupling to the Gαi/o subunit of heterotrimeric G-proteins. This interaction triggers a cascade of downstream events, leading to the modulation of several key intracellular signaling pathways. The principal pathways identified are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to influence the phosphorylation state of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits, dissociated from the Gαi/o subunit upon receptor activation, can directly bind to and activate GIRK channels, leading to neuronal hyperpolarization.
These pathways are interconnected and can exhibit crosstalk, resulting in a complex and nuanced cellular response to mGluR8a activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the activation of mGluR8a and its downstream signaling pathways by this compound. It is important to note that while the potency of this compound at the mGluR8a receptor is well-defined, specific in vitro potency values (EC50/IC50) for its downstream effects are not extensively reported in publicly available literature. The in vivo dosage information provided should be interpreted with caution as it is not a direct measure of molecular potency.
Table 1: Receptor Activation
| Ligand | Receptor | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Human mGluR8a | Glutamate/aspartate transporter co-expression | AV12-664 | 31 ± 2 nM | [1] |
Table 2: Electrophysiological Effects
| Ligand | Preparation | Effect | Potency (EC50) | Reference |
| This compound | Neonatal rat spinal cord | Depression of fDR-VRP (high-affinity) | 1.3 ± 0.2 µM | [1] |
| This compound | Neonatal rat spinal cord | Depression of fDR-VRP (low-affinity) | 391 ± 81 µM | [1] |
Table 3: In Vivo Studies
| Ligand | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| This compound | Male Wistar rats | Intracerebroventricular | 5, 10, 20 mg/kg (ip) | No significant effect on sleep and wakefulness | [2] |
| (RS)-3,4-DCPG | Male mice | Intraperitoneal | 5, 10, 20 mg/kg | No significant behavioral changes in agonistic encounters | [3] |
| This compound | Male Wistar rats | Intra-accumbal | 0.03, 0.3, 3 µ g/0.5 µL | Dose-dependent reduction in the acquisition of morphine-induced conditioned place preference |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Downstream signaling of this compound via mGluR8a.
Caption: Workflow for adenylyl cyclase inhibition assay.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the mGlu8 receptor agonist, this compound on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Selective Tool: A Technical Guide to the Discovery and History of (S)-3,4-DCPG as an mGluR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document details its pharmacological profile, the signaling pathways it modulates, and the key experimental protocols used to elucidate its activity.
Discovery and History: A Quest for Selectivity
The journey to identify selective ligands for the eight subtypes of metabotropic glutamate receptors has been a critical endeavor in neuroscience research. The breakthrough for mGluR8 came in 2001 when Thomas and colleagues reported the discovery of this compound.[1] This compound emerged from a screening of phenylglycine derivatives and was found to be a highly potent and selective agonist for the human mGluR8a receptor subtype.[1]
Initial studies using cloned human mGlu receptors expressed in AV12-664 cells revealed that this compound possessed a nanomolar potency at mGluR8a, with significantly weaker effects on all other mGlu receptor subtypes.[1] This high selectivity marked a significant advancement, providing the scientific community with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of mGluR8. Subsequent research has utilized this compound to explore the function of mGluR8 in various neurological and psychiatric conditions, including anxiety, Parkinson's disease, and epilepsy.[2][3]
Pharmacological Profile of this compound
The defining characteristic of this compound is its high potency and selectivity for the mGluR8 receptor. This profile has been established through a variety of in vitro assays.
Table 1: Potency of this compound at Human mGlu Receptor Subtypes
| Receptor Subtype | EC50 / IC50 (nM) | Reference |
| mGluR1a | >10,000 (IC50) | |
| mGluR2 | >10,000 (EC50) | |
| mGluR3 | >10,000 (EC50) | |
| mGluR4a | >3,500 (EC50) | |
| mGluR5a | >10,000 (IC50) | |
| mGluR6 | >10,000 (EC50) | |
| mGluR7a | >10,000 (EC50) | |
| mGluR8a | 31 ± 2 (EC50) | **** |
Table 2: Selectivity Profile of this compound
| Receptor Family | Receptor Subtype | Activity | Reference |
| Metabotropic Glutamate | mGluR1-7 | >100-fold selectivity for mGluR8 | |
| Ionotropic Glutamate | NMDA | Little to no activity | |
| AMPA | The (R)-enantiomer shows antagonist activity, but the (S)-enantiomer has low affinity. | ||
| Kainate | Little to no activity |
mGluR8 Signaling Pathway
Metabotropic glutamate receptor 8 is a member of the Group III mGluRs, which are typically coupled to Gi/o proteins. Activation of mGluR8 by an agonist like this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This canonical pathway ultimately modulates downstream cellular processes, including gene expression and protein phosphorylation.
Beyond the inhibition of adenylyl cyclase, mGluR8 activation can also lead to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions contribute to the overall inhibitory effect of mGluR8 activation on neuronal excitability and neurotransmitter release.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. The metabotropic glutamate receptor 8 agonist this compound reverses motor deficits in prolonged but not acute models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Cornerstone of Selectivity: An In-depth Technical Guide to (S)-3,4-DCPG's Affinity for mGluR8
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural underpinnings of the high selectivity of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) for the metabotropic glutamate receptor 8 (mGluR8). Understanding this selective interaction is paramount for the rational design of novel therapeutic agents targeting neurological and psychiatric disorders where mGluR8 plays a modulatory role. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and computational approaches that have elucidated this crucial molecular recognition.
Executive Summary
Quantitative Pharmacological Profile of this compound
The selectivity of this compound for mGluR8 over other mGluR subtypes has been quantified through extensive pharmacological studies. The following tables summarize the available data on the functional potency and binding affinity of this compound across the mGluR family.
Table 1: Functional Potency (EC50) of this compound at Human mGluR Subtypes [1][2]
| Receptor Subtype | Agonist EC50 (nM) |
| mGluR1a | > 3,500 |
| mGluR2 | > 3,500 |
| mGluR3 | > 3,500 |
| mGluR4a | > 3,500 |
| mGluR5a | > 3,500 |
| mGluR6 | > 3,500 |
| mGluR7b | > 3,500 |
| mGluR8a | 31 |
Table 2: Binding Affinity (IC50) of this compound at Human mGluR Subtypes [1]
| Receptor Subtype | Antagonist IC50 (µM) |
| mGluR1-7 | > 3.5 |
The Structural Basis of mGluR8 Selectivity
The landmark achievement in understanding the selectivity of this compound was the elucidation of the co-crystal structure of the human mGluR8 ATD bound to the ligand (PDB ID: 6E9H).[3][4] This structure revealed a key conformational difference compared to other mGluR ATDs.
The binding of this compound induces a unique "super-open" conformation of the Venus flytrap domain of mGluR8. This conformation is characterized by the largest lobe opening angle observed to date among agonist-bound mGluR ATD structures. This wide cleft is necessary to accommodate the rigid and bulky dicarboxyphenyl ring of this compound. In contrast, the binding pockets of other mGluR subtypes are narrower, leading to steric clashes that prevent high-affinity binding of this compound.
Homology models of other mGlu receptors based on the this compound-bound mGluR8 ATD crystal structure have been instrumental in rationalizing this selectivity. These models demonstrate that superimposing the this compound binding pose into the orthosteric sites of other mGluRs results in significant steric hindrance with key residues.
mGluR8 Signaling Pathway
Activation of mGluR8 by an agonist like this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with mGluR8.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of unlabeled compounds like this compound by measuring their ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing human mGluR8a are cultured and harvested.
-
Cells are homogenized in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, cell membranes (typically 50-100 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4, a group III mGluR agonist) and varying concentrations of the unlabeled competitor, this compound.
-
The incubation is carried out in a final volume of 250 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) for 60 minutes at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to activate mGluR8 and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human mGluR8a are seeded into 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
The cells are pre-incubated with varying concentrations of this compound for 15-30 minutes.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 1-10 µM) for an additional 15-30 minutes. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels. The inhibitory effect of the mGluR8 agonist is measured against this stimulated level.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which can be based on various detection principles such as competitive enzyme immunoassay (EIA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the log concentration of this compound.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined by non-linear regression analysis of the dose-response curve.
-
Computational Approaches
Computational modeling has been indispensable in visualizing and rationalizing the structural basis of this compound's selectivity for mGluR8.
Homology Modeling
Homology modeling was employed to build three-dimensional models of the ATDs of other mGluR subtypes using the crystal structure of the this compound-bound mGluR8 ATD (PDB ID: 6E9H) as a template.
Workflow:
-
Template Selection: The crystal structure of the human mGluR8 ATD in complex with this compound is used as the template.
-
Sequence Alignment: The amino acid sequences of the target mGluR ATDs (e.g., mGluR1-7) are aligned with the sequence of the mGluR8 ATD template.
-
Model Building: A 3D model of the target ATD is generated based on the alignment with the template structure. This involves copying the coordinates of the conserved regions and building the non-conserved regions (loops) using loop modeling algorithms.
-
Model Refinement: The generated model is subjected to energy minimization to relieve any steric clashes and to optimize the geometry of the structure.
-
Model Validation: The quality of the final model is assessed using various tools that check for proper stereochemistry, bond lengths, and angles.
Molecular Docking
Molecular docking simulations were performed to predict the binding mode of this compound within the orthosteric binding pockets of the homology models of other mGluR subtypes.
Workflow:
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared by assigning appropriate atom types and charges. The homology models of the mGluR ATDs are prepared by adding hydrogen atoms and assigning partial charges.
-
Binding Site Definition: The orthosteric binding site in each mGluR model is defined based on the location of the co-crystallized this compound in the mGluR8 template structure.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: The different binding poses are scored based on a scoring function that estimates the binding affinity. The predicted binding modes are then analyzed to identify potential steric clashes and key interactions with the receptor residues. The docking results consistently show that this compound cannot be accommodated in the binding pockets of other mGluRs without significant steric hindrance, thus providing a rationalization for its high selectivity for mGluR8.
Conclusion
The high selectivity of this compound for mGluR8 is a direct consequence of the unique structural features of the mGluR8 amino-terminal domain. The "super-open" conformation induced upon ligand binding, a feature absent in other mGluR subtypes, provides the necessary space to accommodate the bulky dicarboxyphenyl moiety of this compound. This detailed understanding, derived from a combination of X-ray crystallography, pharmacology, and computational modeling, provides a solid foundation for the structure-based design of novel and even more selective mGluR8 modulators for therapeutic applications. The experimental and computational protocols outlined in this guide serve as a valuable resource for researchers in the field of GPCR drug discovery.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Structural Basis for ( S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Technical Guide to its Commercial Availability, Purity, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] This document consolidates information on its commercial availability, purity standards from various suppliers, and detailed experimental protocols for its use in research. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its application.
Commercial Availability and Purity
This compound is readily available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the availability and purity of this compound from prominent chemical vendors.
| Supplier | Catalog Number | Purity | Additional Information |
| Abcam | ab120006 | >99% | Potent, selective mGlu8a agonist (EC50 = 31 nM).[1] |
| Tocris Bioscience | 1302 | ≥98% (HPLC) | Displays > 100-fold selectivity over mGlu1-7.[3] |
| Cayman Chemical | 10009313 | ≥95% | Selective agonist of mGluR8. |
| MedChemExpress | HY-107517A | Not specified | Selective agonist of metabotropic glutamate receptor 8a (mGluR8a). |
| AOBIOUS | AOB8888 | 98% by HPLC | Available as the HCl salt. |
| R&D Systems | 1302 | ≥98% | Potent, selective mGlu8a agonist (EC50 = 31 nM). |
Experimental Protocols
The following protocols are derived from published research and provide a framework for utilizing this compound in various experimental paradigms.
In Vivo Administration for Behavioral Studies
This protocol outlines the intraperitoneal administration of this compound to rats to assess its effects on sleep architecture, as described in studies investigating its central nervous system effects.
Materials:
-
(S)-3,4-Dicarboxyphenylglycine (this compound)
-
Physiological saline (0.9% NaCl)
-
Sterile syringes and needles
-
Male Wistar rats
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in physiological saline to achieve the desired concentrations (e.g., 5, 10, and 20 mg/kg). Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Animal Handling: Acclimate male Wistar rats to the experimental conditions to minimize stress.
-
Administration: Administer the prepared this compound solution or vehicle (physiological saline) via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight. In the cited study, the injection was given one hour after the beginning of the light period.
-
Behavioral Observation: Following administration, monitor the animals for the desired behavioral endpoints. For sleep studies, this would involve polysomnographic recording to analyze sleep stages.
Conditioned Place Preference (CPP) Assay
This protocol describes the use of this compound in a conditioned place preference paradigm to investigate its effects on the rewarding properties of drugs of abuse, such as morphine.
Materials:
-
(S)-3,4-Dicarboxyphenylglycine (this compound)
-
Morphine hydrochloride
-
Saline (0.9% NaCl)
-
CPP apparatus with distinct compartments
-
Male Wistar rats, surgically implanted with bilateral cannulae in the nucleus accumbens (NAc)
-
Microsyringes and infusion pumps
Procedure:
-
Pre-conditioning Phase: On day 1, allow the rats to freely explore all compartments of the CPP apparatus for 15 minutes to determine initial place preference.
-
Conditioning Phase (Acquisition):
-
On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the non-preferred compartments for a set duration (e.g., 45 minutes).
-
On the intervening days, administer saline and confine the rat to the opposite compartment.
-
To test the effect of this compound on acquisition, administer it (e.g., 0.03, 0.3, and 3 µ g/0.5 µL per side) directly into the NAc via the implanted cannulae 5 minutes before the morphine injection.
-
-
Post-conditioning Phase (Expression):
-
On the test day, place the rat in the central compartment of the apparatus and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
To test the effect of this compound on expression, administer it into the NAc immediately before the test session.
-
In Vitro Electrophysiology
This protocol details the application of this compound in brain slices to study its effects on synaptic transmission and plasticity, as demonstrated in studies of the lateral amygdala.
Materials:
-
(S)-3,4-Dicarboxyphenylglycine (this compound)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome)
-
Electrophysiology rig with patch-clamp amplifier and data acquisition system
-
Rat brain slices (e.g., containing the lateral amygdala)
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain whole-cell patch-clamp recordings from neurons within the target area.
-
Evoke synaptic responses by electrical stimulation of afferent pathways.
-
-
Drug Application: After obtaining a stable baseline recording, bath-apply this compound at the desired concentration (e.g., 10 µM) by adding it to the perfusion solution.
-
Data Analysis: Analyze the effects of this compound on synaptic transmission parameters such as excitatory postsynaptic current (EPSC) amplitude and paired-pulse ratio to determine its site of action (presynaptic vs. postsynaptic). The cited study indicates a presynaptic site of action.
Signaling Pathways and Experimental Workflows
This compound-Mediated mGluR8 Signaling
This compound is a selective agonist of the mGluR8 receptor, which is a member of the Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gi/o signaling pathway.
Caption: this compound activates mGluR8, leading to inhibition of adenylyl cyclase and Ca2+ channels.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the logical flow of a conditioned place preference experiment to assess the effect of this compound on the rewarding properties of a substance.
Caption: Workflow of a conditioned place preference experiment with this compound.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]
- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Rodents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of (S)-3,4-DCPG, a potent and selective Group III metabotropic glutamate receptor 8 (mGluR8) agonist, in rodent models.[1][2]
This compound is a valuable pharmacological tool for investigating the role of mGluR8 in various physiological and pathological processes, including neuronal excitability, stress responses, pain perception, and neurodegenerative diseases.[1][3]
Physicochemical Properties and Solubility
This compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO). For in vivo applications, sterile saline is a commonly used vehicle.
| Property | Value | Reference |
| Molecular Weight | 239.18 g/mol | |
| Formula | C₁₀H₉NO₆ | |
| Solubility (Water) | up to 100 mM | |
| Solubility (DMSO) | up to 25 mM | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature |
Quantitative Data Summary: In Vivo Administration Parameters
The following tables summarize the dosages and administration routes for this compound in various rodent models based on published literature.
Table 1: Systemic Administration (Intraperitoneal - i.p.) in Mice
| Mouse Strain | Dose Range (mg/kg) | Experimental Model/Purpose | Key Findings | Reference |
| Wild-type & mGluR8 knockout | 3 - 100 | c-Fos expression in stress-related brain regions | Dose-dependent increase in c-Fos in wild-type mice, absent in knockouts. | |
| Not Specified | 1 - 10 | Neuropathic pain (Seltzer model) | Dose-dependent anti-allodynic effect (ED₅₀ ~3.5 mg/kg). | |
| Not Specified | 30 | Nociceptive behavior (formalin test) | Significant decrease in nociceptive behavior in both early and late phases. | |
| Not Specified | 5, 10, 20 | Aggressive behavior | No significant changes in aggressive behavior. |
Table 2: Systemic Administration (Intraperitoneal - i.p.) in Rats
| Rat Strain | Dose Range (mg/kg) | Experimental Model/Purpose | Key Findings | Reference |
| Wistar | 5, 10, 20 | Sleep and wakefulness | No significant effect on sleep stages. | |
| Not Specified | 10 | Inflammatory pain (carrageenan model) | Significant increase in mechanical pain threshold. | |
| Not Specified | 20 | Neuropathic pain (Chung model) | Significant decrease in mechanical allodynia. |
Table 3: Local and Central Administration in Rats
| Rat Strain | Administration Route | Dose | Experimental Model/Purpose | Key Findings | Reference |
| Wistar | Intra-nucleus accumbens | 0.03, 0.3, 3 µ g/0.5 µL | Morphine-induced conditioned place preference (CPP) | Dose-dependent reduction in the acquisition of morphine-induced CPP. | |
| Not Specified | Intracerebroventricular (i.c.v.) | 2.5, 10, 30 nmol | Parkinson's disease models (haloperidol-induced catalepsy, reserpine-induced akinesia) | Reversal of motor deficits in prolonged, but not acute, models. |
Experimental Protocols
Protocol 1: Systemic Administration via Intraperitoneal (i.p.) Injection
This protocol is suitable for studies investigating the systemic effects of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Appropriate rodent restraint device
-
Calibrated scale for animal weighing
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound in sterile 0.9% saline to the desired final concentration. Ensure complete dissolution. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of saline. The volume to be injected should be adjusted based on the animal's weight (typically 5-10 mL/kg for mice and rats).
-
A vehicle-only control group (saline injection) should be included in the experimental design.
-
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, appropriate manual restraint is required.
-
Position the animal with its head tilted slightly downwards.
-
The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the calculated volume of the this compound solution or vehicle.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Proceed with the behavioral or physiological measurements at the predetermined time points post-injection (e.g., 30 minutes to 2 hours).
-
Protocol 2: Central Administration via Intracerebroventricular (i.c.v.) Injection
This protocol requires stereotaxic surgery and is suitable for investigating the central effects of this compound, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection pump and Hamilton syringe
-
Suturing material
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and mount it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the target brain region (e.g., lateral ventricle), drill a small hole in the skull.
-
Implant the guide cannula to the desired depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for a sufficient period (e.g., one week).
-
-
Preparation of Dosing Solution:
-
Dissolve this compound in aCSF or sterile saline to the desired concentration. The total volume for i.c.v. injection is typically small (e.g., 1-5 µL).
-
-
Injection Procedure:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Connect the injection cannula to a Hamilton syringe via tubing and load it with the this compound solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the target region.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) using an injection pump.
-
Leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
-
Post-injection Monitoring and Experimentation:
-
Return the animal to its home cage and monitor for any behavioral changes.
-
Conduct the experimental procedures at the appropriate time following the injection.
-
Visualizations
Signaling Pathway of this compound
Caption: Presynaptic mGluR8 activation by this compound.
Experimental Workflow for In Vivo Systemic Administration
Caption: Workflow for systemic administration of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound |(S)-3,4-Dicarboxyphenylglycine; UBP1109 | mGluR8a agonist | Hello Bio [hellobio.com]
- 3. Systemic administration of the potent mGlu8 receptor agonist this compound induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparing (S)-3,4-DCPG Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective group III metabotropic glutamate receptor 8 (mGluR8) agonist.[1][2][3] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of in vitro experiments in neuroscience research and drug development. This document includes chemical properties, solubility data, step-by-step procedures for preparing stock solutions in common solvents, and recommendations for storage to maintain compound integrity.
Introduction
This compound is a key pharmacological tool for investigating the physiological and pathophysiological roles of the mGluR8. As a selective agonist, it is instrumental in studies related to synaptic transmission, neuroprotection, and various neurological disorders.[1] The reliability of experimental outcomes is critically dependent on the accurate preparation of this compound solutions. This guide outlines best practices for preparing stock solutions to ensure consistent results in in vitro assays.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. Batch-specific molecular weights may vary due to hydration, so it is recommended to refer to the Certificate of Analysis for precise calculations.[1]
| Property | Value |
| Chemical Name | (S)-3,4-Dicarboxyphenylglycine |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| CAS Number | 201730-11-2 |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
Solubility Data
This compound exhibits good solubility in aqueous solutions and limited solubility in dimethyl sulfoxide (DMSO). The choice of solvent should be guided by the experimental requirements and tolerance of the in vitro system to the solvent.
| Solvent | Maximum Concentration (mM) |
| Water | 100 |
| DMSO | 25 |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing high-concentration stock solutions of this compound.
Preparation of a 100 mM Stock Solution in Water
This is the recommended solvent for most applications due to its high solubility and compatibility with biological assays.
Materials:
-
This compound powder
-
High-purity, sterile water
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom. Accurately weigh the desired amount of this compound. For 1 mL of a 100 mM stock solution, weigh 23.92 mg.
-
Dissolution: Add the weighed powder to a sterile tube. Add the required volume of sterile water to achieve the final concentration of 100 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-50 µL). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of a 25 mM Stock Solution in DMSO
DMSO can be used as an alternative solvent, but care must be taken to ensure the final concentration in the assay medium is not cytotoxic (typically <0.5%).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, DMSO-compatible tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Centrifuge the vial to collect the powder. Weigh out the desired amount of this compound. For 1 mL of a 25 mM stock solution, weigh 5.98 mg.
-
Dissolution: Add the weighed powder to a sterile, DMSO-compatible tube. Add the appropriate volume of DMSO to reach a final concentration of 25 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot into single-use volumes in DMSO-compatible tubes. Store at -20°C or -80°C. DMSO solutions are generally stable, but it is good practice to follow the same storage recommendations as for aqueous solutions.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium.
Example Dilution: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of buffer).
Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Simplified mGluR8 signaling pathway.
Stability and Storage Summary
Proper storage is essential to maintain the biological activity of this compound.
| Storage Condition | Recommended Duration | Notes |
| Powder | As per manufacturer's recommendation (typically at room temperature, desiccated) | Protect from moisture. |
| Aqueous Stock Solution (-20°C) | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| Aqueous Stock Solution (-80°C) | Up to 6 months | Preferred for long-term storage. |
| DMSO Stock Solution (-20°C) | Up to 1 month | Ensure tubes are tightly sealed. |
| DMSO Stock Solution (-80°C) | Up to 6 months | Preferred for long-term storage. |
Quality Control
-
Always use high-purity reagents and sterile techniques.
-
Before use, visually inspect thawed aliquots for any signs of precipitation. If observed, gently warm and vortex the solution. If the precipitate does not redissolve, the aliquot should be discarded.
-
For long-term studies, it is advisable to periodically validate the activity of the stock solution with a functional assay to ensure its potency.
References
- 1. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3,4-DCPG in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), in electrophysiological studies. This document includes effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Effective Concentrations of this compound
This compound exhibits high potency and selectivity for the human mGluR8a receptor.[1][2] Its effectiveness has been demonstrated in various electrophysiological preparations, primarily through the modulation of synaptic transmission. The following tables summarize the key quantitative data on the effective concentrations of this compound.
| Parameter | Value | Species/Preparation | Key Findings | Reference |
| EC50 | 31 ± 2 nM | Cloned human mGluR8a receptors expressed in AV12-664 cells | Potent and selective agonism at mGluR8a. Weaker effects on mGluR1-7 (EC50 or IC50 > 3.5 µM). | [1][2] |
| EC50 (High-affinity) | 1.3 ± 0.2 µM | Neonatal rat spinal cord (depression of fDR-VRP) | Mediated by mGluR8, antagonized by MAP4. | [1] |
| EC50 (Low-affinity) | 391 ± 81 µM | Neonatal rat spinal cord (depression of fDR-VRP) | Receptor not definitively identified but distinct from known mGluRs on primary afferents. |
Table 1: EC50 Values of this compound. EC50 (Half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and the maximum. fDR-VRP refers to the fast component of the dorsal root-evoked ventral root potential.
| Application | Concentration Range | Preparation | Observed Effect | Reference |
| Attenuation of Synaptic Transmission | Not specified | Rat brain slices (lateral amygdala) | Strong attenuation of synaptic transmission from sensory afferents, indicating a presynaptic site of action. | |
| Inhibition of Long-Term Potentiation (LTP) | Not specified | Rat brain slices (lateral amygdala) | Inhibition of LTP induced by tetanic afferent stimulation. | |
| Anticonvulsant Effects | 1.91 µmol (intracerebroventricular) | Mouse model of status epilepticus | Control of pilocarpine-induced status epilepticus. |
Table 2: Functional Concentrations of this compound in Preclinical Models.
Experimental Protocols
The following are detailed protocols for the preparation of acute brain slices and the application of this compound for whole-cell patch-clamp and extracellular field potential recordings.
Protocol 1: Acute Brain Slice Preparation
This protocol is a standard procedure for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Animal model (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sucrose-based or NMDG-based slicing solution (see below for composition)
-
Artificial cerebrospinal fluid (aCSF) (see below for composition)
-
Vibratome
-
Dissection tools
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Slicing Solution (Sucrose-based, chilled to 0-4°C):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
0.5 mM CaCl2
-
7 mM MgCl2
-
10 mM D-Glucose
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
1 mM MgCl2
-
25 mM D-Glucose
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for performing whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal properties.
Materials:
-
Prepared acute brain slices
-
Recording chamber
-
Microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see below)
-
This compound stock solution (see below)
Solutions:
-
Intracellular Solution (K-Gluconate based):
-
130 mM K-Gluconate
-
10 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in sterile water. This compound is soluble in water up to 100 mM.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Procedure:
-
Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, evoked or spontaneous synaptic currents) for at least 5-10 minutes.
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in neuronal properties during drug application.
-
To study the reversibility of the effects, wash out the drug by perfusing with standard aCSF for 15-20 minutes.
Protocol 3: Extracellular Field Potential Recording
This protocol is designed to assess the impact of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
Materials:
-
Prepared acute brain slices
-
Recording chamber
-
Stimulating and recording electrodes (e.g., tungsten or glass)
-
Amplifier and data acquisition system
-
Stimulus isolator
-
This compound stock solution
Procedure:
-
Place a brain slice in the recording chamber and perfuse with carbogenated aCSF.
-
Position a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the dendritic or somatic layer where the synaptic response is generated (e.g., stratum radiatum for CA1 fEPSPs).
-
Deliver baseline stimuli (e.g., single pulses every 30 seconds) and record the field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline for at least 20-30 minutes, bath-apply this compound at the desired concentration.
-
Continue recording fEPSPs to observe the effect of the compound on basal synaptic transmission.
-
To investigate the effect on synaptic plasticity, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation) to induce LTP in the presence of this compound.
-
Continue recording for at least 60 minutes post-induction to monitor the magnitude and stability of LTP.
-
Compare the results to a control group where LTP is induced in the absence of the drug.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR8 signaling pathway and a typical experimental workflow for electrophysiology.
Caption: mGluR8 Signaling Pathway.
Caption: Electrophysiology Experimental Workflow.
References
- 1. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Behavioral Studies on Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8a (mGlu8a), in preclinical behavioral studies of anxiety. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the anxiolytic potential of this compound.
Introduction
This compound is a valuable pharmacological tool for elucidating the role of mGlu8a receptors in the modulation of anxiety and stress-related behaviors. As a member of the group III metabotropic glutamate receptors, mGlu8a receptors are typically located presynaptically, where they act as autoreceptors or heteroceptors to inhibit neurotransmitter release. Their activation is generally associated with a reduction in glutamatergic transmission, which has been hypothesized to have anxiolytic effects. However, the existing literature on the effects of this compound on anxiety-like behaviors presents a complex and sometimes contradictory picture, underscoring the importance of careful experimental design and interpretation.
Systemic administration of this compound has been shown to induce c-Fos expression in stress-related brain regions, including the paraventricular nucleus of the hypothalamus, the central nucleus of the amygdala, the lateral parabrachial nucleus, and the locus coeruleus, suggesting an engagement with the central stress circuitry[1]. Despite this, some studies have reported a lack of anxiolytic-like effects in certain behavioral paradigms, such as the conflict drinking Vogel test, following central administration in rats[2]. Conversely, direct administration into the amygdala has been found to inhibit both the acquisition and expression of conditioned fear in a fear-potentiated startle model[3]. These divergent findings highlight the nuanced role of mGlu8a receptor activation in modulating anxiety, which may be dependent on the specific brain region, the nature of the anxiety-related behavior being assessed, and the route of drug administration.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound on anxiety-related behaviors.
Table 1: Effects of this compound on Conditioned Fear (Fear-Potentiated Startle Test)
| Species | Route of Administration | Brain Region | Dose | Effect on Acquisition of Conditioned Fear | Effect on Expression of Conditioned Fear | Reference |
| Rat | Intra-amygdala injection | Lateral Amygdala | Dose-dependent | Inhibition | Inhibition | [3] |
Table 2: Effects of this compound in the Conflict Drinking Vogel Test
| Species | Route of Administration | Brain Region | Doses Tested (nmol/rat) | Outcome | Reference |
| Rat | Injection | Basolateral Amygdala | 10, 50, 100 | No anticonflict effect | [2] |
| Rat | Injection | CA1 region of the hippocampus | 10, 50, 100 | No anticonflict effect |
Table 3: Effects of Systemic this compound on Neuronal Activation (c-Fos Expression)
| Species | Route of Administration | Dose (mg/kg) | Brain Regions with Increased c-Fos Expression | Reference |
| Mouse | Intraperitoneal (i.p.) | 100 | Paraventricular nucleus of the hypothalamus, Central nucleus of the amygdala, Lateral parabrachial nucleus, Locus coeruleus |
Signaling Pathway
Activation of the mGlu8a receptor by this compound initiates a Gi/o-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence ion channel function, ultimately leading to a reduction in neurotransmitter release.
Caption: this compound activates the mGlu8a receptor, initiating a Gi/o-coupled signaling cascade.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess anxiety-like behavior, adapted for the use of this compound.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
a. Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
This compound.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Cleaning solution (e.g., 70% ethanol).
b. Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze test with this compound.
c. Detailed Methodology:
-
Animal Handling and Habituation: Handle the animals for several days prior to testing to reduce stress. On the day of the experiment, allow the animals to habituate to the testing room for at least 30-60 minutes before the test begins.
-
Drug Preparation and Administration: Dissolve this compound in the appropriate vehicle. The route of administration (e.g., intraperitoneal, intracerebroventricular, or site-specific microinjection) and the pre-treatment time should be determined based on the study's objectives and the pharmacokinetic properties of the compound.
-
Testing Procedure:
-
Clean the maze thoroughly with a cleaning solution between each trial to eliminate olfactory cues.
-
Place the animal gently onto the central platform of the maze, facing one of the closed arms.
-
Start the video recording and allow the animal to explore the maze for a predetermined period (typically 5-10 minutes).
-
After the session, return the animal to its home cage.
-
-
Data Analysis: Using the tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Light-Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
a. Materials:
-
Light-dark box apparatus (a box divided into a large, illuminated compartment and a smaller, dark compartment, with an opening connecting them).
-
Light source to illuminate the light compartment to a specific lux level.
-
Video camera and tracking software.
-
This compound and vehicle.
-
Syringes and needles.
-
Cleaning solution.
b. Experimental Workflow:
Caption: Workflow for the Light-Dark Box test with this compound.
c. Detailed Methodology:
-
Animal Handling and Habituation: As described for the EPM test.
-
Drug Preparation and Administration: As described for the EPM test.
-
Testing Procedure:
-
Clean the apparatus thoroughly between trials.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Start the video recording and allow the animal to freely explore both compartments for a set duration (typically 5-10 minutes).
-
Return the animal to its home cage after the test.
-
-
Data Analysis: Analyze the video recordings to measure:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity within each compartment.
-
An anxiolytic effect is typically inferred from an increase in the time spent in the light compartment and the number of transitions.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery of the arena (thigmotaxis) versus exploring the more anxiogenic central area.
a. Materials:
-
Open field arena (a square or circular arena with walls).
-
Video camera and tracking software.
-
This compound and vehicle.
-
Syringes and needles.
-
Cleaning solution.
b. Experimental Workflow:
Caption: Workflow for the Open Field Test with this compound.
c. Detailed Methodology:
-
Animal Handling and Habituation: As described for the EPM test.
-
Drug Preparation and Administration: As described for the EPM test.
-
Testing Procedure:
-
Clean the open field arena before placing each animal.
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore the arena for a predetermined time (e.g., 5-30 minutes), and record its behavior using the video tracking system.
-
Return the animal to its home cage.
-
-
Data Analysis: The tracking software should be configured to divide the arena into a central zone and a peripheral zone. The following parameters are typically analyzed:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Rearing frequency.
-
An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect. Total distance traveled serves as a control for potential motor effects of the drug.
-
Conclusion
The use of this compound in behavioral studies of anxiety provides a means to investigate the therapeutic potential of targeting the mGlu8a receptor. The conflicting results in the literature suggest that the anxiolytic effects of mGlu8a receptor activation may be highly dependent on the specific neural circuits and behavioral domains being investigated. Researchers should carefully consider the choice of behavioral paradigm, route of drug administration, and dosage when designing their studies. The protocols and data presented in these application notes are intended to serve as a guide for the rigorous and reproducible investigation of this compound and other mGlu8a receptor modulators in the context of anxiety research.
References
- 1. Systemic administration of the potent mGlu8 receptor agonist this compound induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of the antianxiety-like effect of this compound, an mGlu8 receptor agonist, after central administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the mGluR8 agonist this compound in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3,4-DCPG in Mouse Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1] Group III mGluRs, including mGluR8, are implicated as promising therapeutic targets for managing the motor symptoms of Parkinson's disease (PD).[2][3] Preclinical studies in rodent models of PD have demonstrated that selective activation of mGluR8 can reverse motor deficits, suggesting its potential as a novel therapeutic strategy.[2][3] These application notes provide a comprehensive overview of the dosage, experimental protocols, and underlying signaling pathways related to the use of this compound in mouse models of Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and its effects in various mouse models of Parkinson's disease.
Table 1: this compound Dosage and Administration in Mouse Models of Parkinson's Disease
| Parameter | Details | Reference |
| Compound | (S)-3,4-dicarboxyphenylglycine (this compound) | |
| Dosage Range | 2.5, 10, or 30 nmol | |
| Administration Route | Intracerebroventricular (icv) infusion | |
| Vehicle | Artificial cerebrospinal fluid (ACSF) | |
| Infusion Volume | 2.5 µl |
Table 2: Efficacy of this compound in Reversing Motor Deficits in Parkinson's Disease Mouse Models
| Mouse Model | Behavioral Deficit | This compound Effect | Effective Doses | Reference |
| Prolonged Haloperidol | Catalepsy | Robust reversal | 2.5, 10, 30 nmol (icv) | |
| Prolonged Reserpine | Akinesia | Robust reversal | 2.5, 10, 30 nmol (icv) | |
| Haloperidol Decanoate | Catalepsy | Significant reversal | 10 nmol (icv) | |
| Unilateral 6-OHDA Lesion | Forelimb use asymmetry | Amelioration | Not specified | |
| Acute Haloperidol | Catalepsy | No effect | 2.5, 10, 30 nmol (icv) | |
| Acute Reserpine | Akinesia | No effect | 2.5, 10, 30 nmol (icv) |
Signaling Pathways
Activation of the mGluR8 by this compound initiates a signaling cascade that is thought to underlie its neuroprotective and anti-parkinsonian effects. As a Gi/o-coupled receptor, mGluR8 activation primarily leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). This can modulate neuronal excitability and neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in mouse models of Parkinson's disease are provided below.
Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for subsequent intracerebroventricular injections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Infusion pump and tubing
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the lateral ventricle.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least one week before any infusions.
-
For drug administration, remove the dummy cannula and insert an internal cannula connected to an infusion pump.
-
Infuse the desired dose of this compound dissolved in ACSF over a set period.
Parkinson's Disease Mouse Models and Behavioral Assays
This model assesses the ability of this compound to reverse catalepsy induced by the D2 receptor antagonist haloperidol.
Protocol:
-
Induction of Catalepsy:
-
Acute Model: Administer a single dose of haloperidol (e.g., 1.5 mg/kg, i.p.).
-
Prolonged Model: Administer three injections of haloperidol (1.5 mg/kg, i.p.) spaced evenly over 18-20 hours.
-
-
Baseline Measurement: 2 hours (acute) or immediately after the last injection (prolonged) following haloperidol administration, measure baseline catalepsy using the bar test.
-
Bar Test:
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter) elevated above the bench (e.g., 4-5 cm).
-
Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) should be established.
-
-
This compound Administration: Administer this compound (2.5, 10, or 30 nmol, icv) or vehicle.
-
Post-treatment Measurement: Measure catalepsy at various time points (e.g., 10, 20, 30, 60 minutes) after the infusion.
This model evaluates the effect of this compound on akinesia caused by the depletion of monoamines by reserpine.
Protocol:
-
Induction of Akinesia:
-
Acute Model: Administer a single dose of reserpine (e.g., 5 mg/kg, s.c.).
-
Prolonged Model: Administer a single dose of reserpine (5 mg/kg, s.c.) and wait 18-20 hours.
-
-
Baseline Measurement: 2 hours (acute) or 18-20 hours (prolonged) after reserpine injection, measure baseline locomotor activity in an open field arena for a set duration (e.g., 30 minutes).
-
This compound Administration: Administer this compound (2.5, 10, or 30 nmol, icv) or vehicle.
-
Post-treatment Measurement: 5 minutes after the infusion, measure locomotor activity for another set duration.
This is a neurotoxicant-based model that leads to the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.
Protocol:
-
Pre-treatment: Administer a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from 6-OHDA toxicity.
-
6-OHDA Injection:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into the substantia nigra or medial forebrain bundle.
-
-
Recovery: Allow the animals to recover for at least two weeks to allow for the full development of the lesion.
-
Behavioral Assessment (Cylinder Test):
-
Place the mouse in a transparent cylinder.
-
Videorecord the session for later analysis.
-
Count the number of times the mouse rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches.
-
-
This compound Administration: Administer this compound (icv) and repeat the cylinder test at various time points post-infusion.
Conclusion
This compound shows promise as a therapeutic agent for Parkinson's disease, particularly in models of prolonged dopamine depletion or receptor blockade. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound and other mGluR8 agonists in preclinical models of Parkinson's disease. Careful consideration of the specific experimental model and behavioral endpoints is crucial for the successful evaluation of such compounds.
References
Application Notes and Protocols: Intracerebroventricular (ICV) Injection of (S)-3,4-DCPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] As a Group III mGluR, mGluR8 is a G-protein coupled receptor that plays a crucial role in modulating neurotransmission and synaptic plasticity.[2] Its activation is generally associated with the inhibition of neurotransmitter release. This compound exhibits over 100-fold selectivity for mGluR8 compared to other mGlu receptors (mGluR1-7), making it an invaluable tool for elucidating the physiological and pathophysiological roles of this specific receptor subtype.
Intracerebroventricular (ICV) injection is a critical technique for administering this compound directly into the central nervous system (CNS), thereby bypassing the blood-brain barrier which may limit its systemic efficacy. This method allows for the targeted investigation of mGluR8's functions in various neurological and psychiatric conditions, including Parkinson's disease, epilepsy, pain, and addiction. These notes provide detailed protocols for the ICV administration of this compound and summarize key quantitative data from preclinical studies.
Data Presentation
This compound Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| EC₅₀ (mGluR8a) | 31 ± 2 nM | Cloned human mGluR8a expressed in AV12-664 cells | |
| Selectivity | >100-fold vs. mGluR1-7 | Cloned human mGluR1-7 | |
| EC₅₀ / IC₅₀ (mGluR1-7) | >3.5 µM | Cloned human mGluR1-7 |
In Vivo Efficacy of this compound (Central Administration)
| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Morphine-Induced Conditioned Place Preference | Intra-Nucleus Accumbens | 0.3 and 3 µ g/0.5 µL | Dose-dependently reduced the acquisition of morphine CPP | |
| Fear-Potentiated Startle | Intra-Amygdala | Dose-dependent | Inhibited both acquisition and expression of conditioned fear | |
| Pilocarpine-Induced Status Epilepticus | Intracerebroventricular | 1.91 µmol | Controlled status epilepticus | |
| DL-HCA-Induced Seizures (12-day-old rats) | Intracerebroventricular | 0.25 nmol/side | Suppressed generalized clonic-tonic seizures and provided neuroprotection | |
| Parkinson's Disease Models (prolonged dopamine depletion) | Intracerebroventricular | 2.5, 10, or 30 nmol | Reversed haloperidol-induced catalepsy and reserpine-induced akinesia | |
| Valproic Acid-Induced Autism Model | Intra-Dentate Gyrus | 1 µM/0.5 µl | Reversed reduced social novelty preference index |
Experimental Protocols
Preparation of this compound Solution for ICV Injection
-
Reconstitution: this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline to achieve the desired stock concentration.
-
Vehicle: The choice of vehicle should be consistent across all experimental groups. Sterile, pH-neutral aCSF is the recommended vehicle to minimize physiological disruption.
-
Concentration: The final concentration should be calculated based on the desired dose and the injection volume. For instance, to administer a 10 nmol dose in a 2 µL injection volume, a 5 mM solution is required.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. On the day of the experiment, thaw the solution and keep it on ice. Avoid repeated freeze-thaw cycles.
Intracerebroventricular (ICV) Injection Protocol (Rodent Model)
This protocol is a general guideline and should be adapted based on the specific animal model, stereotaxic coordinates, and institutional (IACUC) guidelines.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL or appropriate volume) with a 33-gauge needle
-
Surgical tools (scalpel, scissors, forceps)
-
Skull drill
-
Suturing material
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Ophthalmic ointment
-
Heating pad for post-operative recovery
Procedure:
-
Anesthesia: Anesthetize the animal using an approved anesthetic protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Secure the anesthetized animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and disinfect the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull surface of periosteum to visualize the cranial sutures, particularly bregma and lambda.
-
Level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
-
Craniotomy:
-
Identify the target coordinates for the lateral ventricle relative to bregma. Typical coordinates for a rat are approximately -0.8 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 mm dorsoventral from the skull surface. For a mouse, typical coordinates are -0.2 mm anteroposterior, ±1.0 mm mediolateral, and -2.0 mm dorsoventral. These coordinates must be optimized for the specific age, weight, and strain of the animal.
-
Using the stereotaxic manipulator, move the drill to the target AP and ML coordinates.
-
Drill a small burr hole through the skull, taking care not to damage the underlying dura mater and brain tissue.
-
-
Injection:
-
Load the Hamilton syringe with the prepared this compound solution, ensuring no air bubbles are present.
-
Secure the syringe to the stereotaxic manipulator.
-
Slowly lower the injection needle through the burr hole to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 - 1.0 µL/min) to prevent a significant increase in intracranial pressure and to allow for proper diffusion.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Apply a topical antibiotic to the wound.
-
Administer appropriate post-operative analgesics as per institutional protocol.
-
Place the animal on a heating pad and monitor until it has fully recovered from anesthesia.
-
Visualizations
Signaling Pathway of this compound via mGluR8
Caption: Presynaptic inhibition via mGluR8 activation by this compound.
Experimental Workflow for ICV Injection
Caption: Step-by-step workflow for ICV injection of this compound.
References
Application Notes and Protocols for Patch-Clamp Recording with (S)-3,4-DCPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1] As a member of the Group III mGluRs, mGluR8 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] These receptors are typically located presynaptically, where their activation inhibits neurotransmitter release.[2][3] The selectivity of this compound for mGluR8 over other mGluR subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system.[1] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function and synaptic events at the single-cell level. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp recordings from neurons in brain slices, a summary of its electrophysiological effects, and a visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in electrophysiological studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Preparation | Reference |
| EC₅₀ (mGluR8a) | 31 ± 2 nM | Cloned human mGluR8a expressed in AV12-664 cells | |
| EC₅₀ (High-affinity component) | 1.3 ± 0.2 µM | Neonatal rat spinal cord preparation (fDR-VRP) | |
| EC₅₀ (Low-affinity component) | 391 ± 81 µM | Neonatal rat spinal cord preparation (fDR-VRP) |
Table 2: Electrophysiological Effects of this compound on Synaptic Transmission
| Parameter | Concentration | Effect | Preparation | Reference |
| Evoked Excitatory Postsynaptic Currents (EPSCs) | 10 nM | No significant effect in normal rats | CeLC neurons in rat brain slices | |
| Evoked Excitatory Postsynaptic Currents (EPSCs) | 10 nM | Significant inhibition in arthritic rats | CeLC neurons in rat brain slices | |
| Evoked Excitatory Postsynaptic Currents (EPSCs) | 1 µM | No significant effect | Thalamo-mPFC synapses in rat brain slices | |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | 10 nM | Decreased | CeLC neurons in rat brain slices | |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Amplitude | 10 nM | No significant effect | CeLC neurons in rat brain slices | |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | 10 nM | Decreased | CeLC neurons in rat brain slices (in TTX) | |
| Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude | 10 nM | No significant effect | CeLC neurons in rat brain slices (in TTX) |
Signaling Pathway
Activation of the mGluR8 receptor by this compound initiates a G-protein mediated signaling cascade. As a member of the Group III metabotropic glutamate receptors, mGluR8 is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). A decrease in cAMP levels can lead to the modulation of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately resulting in the inhibition of neurotransmitter release from the presynaptic terminal.
Caption: mGluR8 signaling pathway initiated by this compound.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for patch-clamp recordings.
Materials:
-
Animal model (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold NMDG-based or sucrose-based slicing solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Artificial cerebrospinal fluid (aCSF) for recording
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber with perfusion system
-
aCSF for recording
-
Intracellular (pipette) solution
-
This compound stock solution
Procedure:
-
Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate internal solution and mount it on the headstage of the micromanipulator.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
Application of this compound
This protocol describes the bath application of this compound during a whole-cell patch-clamp experiment.
Materials:
-
Established whole-cell recording
-
aCSF containing a known concentration of this compound
Procedure:
-
Obtain a stable baseline recording of the desired synaptic events (e.g., spontaneous or evoked EPSCs) in normal aCSF.
-
Prepare a stock solution of this compound in deionized water or a suitable solvent. Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 nM - 1 µM) immediately before use.
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the effects of this compound for the desired duration (typically 5-15 minutes) to allow for the full effect to manifest.
-
To study the reversibility of the effects, switch the perfusion back to the control aCSF (washout).
-
Analyze the changes in synaptic parameters (e.g., amplitude, frequency, kinetics) before, during, and after the application of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a patch-clamp experiment involving the application of this compound.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the mGlu8 receptor agonist, this compound on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the mGluR8 agonist this compound in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a member of the group III mGluRs.[1] These receptors are predominantly located presynaptically and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism makes this compound a valuable pharmacological tool for investigating the role of mGluR8 in modulating synaptic transmission and plasticity, including long-term potentiation (LTP) and long-term depression (LTD). These application notes provide detailed protocols and data for utilizing this compound in the study of synaptic plasticity.
Mechanism of Action
This compound selectively activates presynaptic mGluR8, which are coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The reduction in cAMP levels modulates the activity of downstream effectors, ultimately resulting in a decrease in the probability of glutamate release from the presynaptic terminal. This inhibitory effect on neurotransmitter release is the primary mechanism by which this compound modulates synaptic plasticity.
Figure 1: Signaling pathway of this compound via mGluR8.
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound to investigate synaptic plasticity.
| Parameter | Value | Experimental Model | Brain Region | Effect | Reference |
| EC50 | 31 ± 2 nM | Cloned human mGluR8a receptors | - | Agonist activity | [1] |
| EC50 (high-affinity) | 1.3 ± 0.2 µM | Neonatal rat spinal cord | Spinal Cord | Depression of fDR-VRP | [1] |
| EC50 (low-affinity) | 391 ± 81 µM | Neonatal rat spinal cord | Spinal Cord | Depression of fDR-VRP | [1] |
| Concentration | 1 µM | Rat brain slices | Hippocampus (Dentate Gyrus) | Inhibition of LTP in control rats | [1] |
| Concentration | 1 µM | Rat brain slices | Hippocampus (Dentate Gyrus) | Enhancement of LTP in VPA-exposed rats | |
| Concentration | 10 µM | Rat brain slices | Amygdala (Lateral) | Attenuation of synaptic transmission | |
| Concentration | 10 µM | Rat brain slices | Amygdala (Lateral) | Inhibition of LTP induced by tetanic stimulation | |
| In vivo dose (intra-accumbal) | 0.3 and 3 µg | Male rats | Nucleus Accumbens | Decreased acquisition of morphine-induced CPP |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the modulatory effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
1. Materials and Solutions:
-
Animal: Adult male Wistar rat or C57BL/6 mouse.
-
Dissection Buffer (ACSF 1, oxygenated with 95% O2 / 5% CO2): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 1 mM MgSO4, 2 mM CaCl2, 10 mM D-glucose.
-
Recording Buffer (ACSF 2, oxygenated with 95% O2 / 5% CO2): Same as ACSF 1.
-
This compound Stock Solution: 10 mM in sterile water or NaOH (to aid dissolution), stored at -20°C. Dilute to the final desired concentration in ACSF 2 on the day of the experiment.
-
Recording Electrode: Glass micropipette (1-3 MΩ) filled with ACSF 2.
-
Stimulating Electrode: Bipolar tungsten electrode.
2. Acute Hippocampal Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF 1.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF 1 and allow them to recover at 32-34°C for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF 2 at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
To investigate the effect of this compound on baseline transmission, perfuse the slice with the desired concentration of this compound (e.g., 1-10 µM) for 10-20 minutes and observe any changes in the fEPSP slope.
-
To study the effect on LTP, after establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record the fEPSP slope for at least 60 minutes post-HFS.
-
In a separate set of slices, pre-incubate with this compound for 10-20 minutes before HFS and maintain its presence during the post-HFS recording to determine its effect on LTP induction and expression.
Figure 2: Workflow for LTP experiments with this compound.
Protocol 2: Investigating the Effect of this compound on Long-Term Depression (LTD)
This protocol outlines a method to study the influence of this compound on LTD induction. While direct studies on this compound and LTD are less common, activating group III mGluRs is known to be necessary for some forms of hippocampal LTD.
1. Materials and Solutions:
-
Same as Protocol 1.
2. Slice Preparation and Recording Setup:
-
Follow steps 2.1 - 2.3 from Protocol 1.
3. LTD Induction and Drug Application:
-
After establishing a stable baseline fEPSP recording for at least 20 minutes, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Record the fEPSP slope for at least 60 minutes post-LFS.
-
In a separate group of slices, pre-incubate with the desired concentration of this compound for 10-20 minutes before LFS and throughout the post-LFS recording period.
-
Compare the magnitude of LTD between control and this compound-treated slices. An attenuation of LTD by a group III mGluR antagonist suggests that agonists like this compound would facilitate this form of plasticity.
Figure 3: Workflow for LTD experiments with this compound.
Conclusion
This compound is a powerful tool for dissecting the role of mGluR8 in synaptic plasticity. Its selective agonist activity at presynaptic mGluR8s allows for the targeted modulation of neurotransmitter release, thereby influencing both LTP and LTD. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this compound in their studies of synaptic function and dysfunction, and for professionals in drug development exploring the therapeutic potential of targeting the mGluR8.
References
Investigating the Anticonvulsant Effects of (S)-3,4-DCPG In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] Group III mGluRs, including mGluR8, are predominantly located presynaptically and are negatively coupled to adenylyl cyclase, leading to an inhibition of neurotransmitter release. This mechanism has positioned mGluR8 as a promising therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as epilepsy. In vivo studies have demonstrated the anticonvulsant and, in some cases, neuroprotective properties of this compound in various rodent models of seizures.[3]
These application notes provide a comprehensive overview of the in vivo anticonvulsant effects of this compound, including detailed protocols for common seizure models, quantitative data from published studies, and visualizations of experimental workflows and the underlying signaling pathway.
Mechanism of Action: mGluR8 Signaling
Activation of the presynaptic mGluR8 by this compound initiates a G-protein coupled signaling cascade that inhibits the release of glutamate from the presynaptic terminal. This reduction in excitatory neurotransmission is the primary mechanism underlying its anticonvulsant effects.
Caption: Signaling pathway of this compound via mGluR8 activation.
Quantitative Data Summary
The anticonvulsant efficacy of this compound has been quantified in several preclinical models. The following tables summarize the effective doses and outcomes observed in key studies.
Table 1: Anticonvulsant Activity of this compound in Audiogenic Seizure Model
| Animal Model | Administration Route | ED₅₀ (nmol) | Seizure Type Inhibited | Reference |
| DBA/2 Mice | Intracerebroventricular (i.c.v.) | 0.11 | Sound-induced tonic and clonic seizures | Moldrich et al., 2001 |
Table 2: Anticonvulsant and Neuroprotective Effects of this compound in a Chemical-Induced Seizure Model
| Animal Model | Administration Route | Dose (nmol/side) | Seizure Induction Agent | Observed Effects | Reference |
| Immature (12-day-old) Rats | Intracerebroventricular (i.c.v.) | 0.25 | DL-homocysteic acid (DL-HCA) | Complete suppression of generalized clonic-tonic seizures; Normalization of cortical energy metabolites; Substantial neuroprotection. | Folbergrová et al., 2008 |
Table 3: Efficacy of this compound in the Pilocarpine-Induced Status Epilepticus Model
| Animal Model | Administration Route | Dose | Outcome | Reference |
| Mice | Intravenous (i.v.) | 12.5 - 1200 mg/kg | Not effective in controlling pilocarpine-induced status epilepticus (PISE). | T-H. T-H. et al., 2007 |
| Mice | Intracerebroventricular (i.c.v.) | 1.91 µmol | Controlled PISE but with no neuroprotective effect. | T-H. T-H. et al., 2007 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Audiogenic Seizures in DBA/2 Mice
This model utilizes the genetic susceptibility of DBA/2 mice to sound-induced seizures.[4]
Experimental Workflow:
References
- 1. This compound | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 2. Structural Basis for ( S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |(S)-3,4-Dicarboxyphenylglycine; UBP1109 | mGluR8a agonist | Hello Bio [hellobio.com]
- 4. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3,4-DCPG in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a selective and potent Group III metabotropic glutamate receptor 8 (mGluR8) agonist, in preclinical rodent models of neuropathic pain.[1] This document includes a summary of its analgesic effects, detailed experimental protocols for in vivo studies, and a description of the underlying signaling pathways.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[2][3] Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the transmission of pain signals.[4] Metabotropic glutamate receptors (mGluRs), particularly the Group III mGluRs (mGluR4, 6, 7, and 8), are predominantly located presynaptically on primary afferent neurons in the spinal cord and various central nervous system regions.[1] Their activation generally leads to an inhibition of neurotransmitter release, making them attractive targets for analgesic drug development.
This compound is a potent and selective agonist for the mGluR8a subtype, with an EC50 of 31 nM and over 100-fold selectivity against other mGluR subtypes. Its application in various animal models of neuropathic pain has demonstrated significant, albeit sometimes transient, analgesic properties.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in several rodent models of neuropathic and inflammatory pain. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Mouse Models of Pain
| Pain Model | Administration Route & Dose | Key Findings | Reference |
| Partial Nerve Ligation (Seltzer model) | Intraperitoneal (i.p.), 1-10 mg/kg | Dose-dependent anti-allodynic effect. ED50: 3.5 mg/kg. Maximum reversal of mechanical allodynia: 73%. | |
| Formalin Test (Inflammatory) | Intraperitoneal (i.p.), 30 mg/kg (pre-formalin) | 61% decrease in nociceptive behavior in the early phase. 66% decrease in the late phase. | |
| Formalin Test (Inflammatory) | Intraperitoneal (i.p.), 30 mg/kg (post-formalin) | 69% decrease in nociceptive behavior in the late phase. |
Table 2: Efficacy of this compound in Rat Models of Pain
| Pain Model | Administration Route & Dose | Key Findings | Reference |
| L5 Spinal Nerve Lesion (Chung model) | Intraperitoneal (i.p.), 10 mg/kg | No significant effect on mechanical allodynia. | |
| L5 Spinal Nerve Lesion (Chung model) | Intraperitoneal (i.p.), 20 mg/kg | Significant decrease in mechanical allodynia: 42% at 30 min, 43% at 60 min. | |
| Carrageenan-induced Inflammation | Intraperitoneal (i.p.), 10 mg/kg | Significant increase in mechanical pain threshold. Maximum reversal: 52% at 1 hour post-treatment. | |
| Chronic Constriction Injury (CCI) | Not specified | Effective in alleviating thermal hyperalgesia and mechanical allodynia 3 days after surgery, but ineffective at 7 days. | |
| Spinal Cord Injury (Clip Compression) | Intra-periaqueductal gray (PAG) | Did not significantly improve the tail-flick response (thermal hyperalgesia). |
Note on Tolerance and Side Effects: Repeated administration of this compound has been shown to lead to a significant loss of efficacy (tolerance) in multiple pain models. Furthermore, effective doses have been associated with sedation and decreased general activity in mice.
Signaling Pathway of this compound
This compound exerts its effects by activating the mGluR8, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). The canonical signaling cascade initiated by this compound binding to mGluR8 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Additionally, mGluR8 activation can modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This combination of signaling events ultimately results in a reduction of neurotransmitter release from presynaptic terminals, thereby dampening nociceptive signaling.
Caption: Signaling pathway of this compound via mGluR8 activation.
Experimental Protocols
The following are detailed protocols for inducing common rodent models of neuropathic pain and for assessing pain-related behaviors.
I. Neuropathic Pain Models
A. Chronic Constriction Injury (CCI) Model - Rat (Adapted from Bennett and Xie, 1988)
This model involves the loose ligation of the sciatic nerve, leading to inflammation, swelling, and peripheral pain.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh on the desired side.
-
Disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Make a small skin incision (~1.5 cm) at the mid-thigh level, posterior to the femur.
-
Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, spaced approximately 1 mm apart.
-
Tighten each ligature until a brief twitch of the corresponding hind limb is observed. The ligatures should only gently constrict the nerve, not arrest epineural circulation.
-
Close the muscle layer with 4-0 absorbable sutures and the skin incision with wound clips or sutures.
-
-
Post-operative Care: House animals individually or in small groups with soft bedding to prevent injury to the affected paw. Monitor for signs of infection. Behavioral testing can typically begin 3-7 days post-surgery.
B. Partial Sciatic Nerve Ligation (Seltzer Model) - Mouse (Adapted from Seltzer et al., 1990)
This model involves ligating a portion of the sciatic nerve, resulting in behaviors indicative of spontaneous pain and allodynia.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Anesthesia: As described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve in the right hind paw through a small incision.
-
Carefully isolate the nerve and insert an 8-0 silk suture through the nerve, separating approximately one-third to one-half of the nerve diameter.
-
Tightly ligate the targeted portion of the nerve.
-
Close the muscle and skin layers as described above.
-
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
Post-operative Care: Similar to the CCI model. Behavioral testing can commence a few days after surgery.
C. Spinal Nerve Ligation (Chung Model) - Rat (Adapted from Kim and Chung, 1992)
This model produces robust and long-lasting pain behaviors by ligating the L5 and L6 spinal nerves.
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Anesthesia: As described for the CCI model.
-
Surgical Procedure:
-
Place the rat in a prone position. Make a dorsal midline skin incision over the lumbar region.
-
Separate the paraspinal muscles from the spinous processes at the L4-S2 levels to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate both the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.
-
Confirm hemostasis and close the muscle and skin layers.
-
-
Post-operative Care: Similar to the CCI model. Behavioral testing typically begins 7 days post-surgery.
Caption: General workflow for testing this compound in neuropathic pain models.
II. Behavioral Testing Protocols
A. Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. A testing platform with a wire mesh floor.
-
Habituation: Place the animal in an individual plastic cage on the mesh platform and allow it to acclimate for at least 20-30 minutes before testing.
-
Procedure (Up-Down Method):
-
Begin with a filament near the expected 50% withdrawal threshold (e.g., 2.0 g for rats).
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
-
-
Procedure (Electronic von Frey):
-
Position the probe tip beneath the mid-plantar surface of the paw.
-
Apply a gradually increasing force until the animal withdraws its paw.
-
The device automatically records the force (in grams) at which the paw was withdrawn.
-
Repeat the measurement 3-5 times with at least 5 minutes between measurements and average the values.
-
B. Assessment of Thermal Hyperalgesia (Plantar Test - Hargreaves Method)
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A plantar test apparatus with a radiant heat source and a glass floor.
-
Habituation: Place the animal in the testing enclosure on the glass plate and allow it to acclimate for 15-20 minutes.
-
Procedure:
-
Position the radiant heat source directly under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which also starts a timer.
-
The timer stops automatically when the animal withdraws its paw, breaking an infrared beam. This time is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Perform 3-5 measurements per paw, with at least 5 minutes between each, and calculate the average latency.
-
III. Drug Administration
A. Intraperitoneal (i.p.) Injection
-
Procedure: Briefly restrain the animal and inject this compound (dissolved in an appropriate vehicle, e.g., saline) into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
B. Intrathecal (i.t.) Injection
This method delivers the drug directly into the cerebrospinal fluid (CSF).
-
Procedure:
-
Briefly anesthetize the animal with isoflurane.
-
Palpate the iliac crests and insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
A flick of the tail indicates successful entry into the intrathecal space.
-
Slowly inject a small volume (e.g., 10 µl for rats) of the drug solution.
-
Monitor the animal during recovery from anesthesia.
-
Conclusion
This compound demonstrates clear analgesic and anti-allodynic effects in various preclinical models of neuropathic pain, supporting the role of mGluR8 activation in pain modulation. However, the development of tolerance and potential sedative side effects at higher doses are significant considerations for its therapeutic potential. The protocols outlined above provide a standardized framework for researchers to further investigate the utility of mGluR8 agonists like this compound in the context of neuropathic pain drug discovery.
References
Troubleshooting & Optimization
(S)-3,4-DCPG Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in aqueous solutions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful preparation and use of this compound in your experiments.
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The following table summarizes the solubility limits in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 mM[1][2][3] | 23.92 mg/mL |
| DMSO | 25 mM | 5.98 mg/mL |
| Data is based on a molecular weight of 239.18 g/mol . Batch-specific molecular weights may vary. |
Experimental Protocol: Preparing an Aqueous Stock Solution of this compound
This protocol details the steps for preparing a 100 mM aqueous stock solution.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass: Using the batch-specific molecular weight found on the product vial or Certificate of Analysis, calculate the mass of this compound needed to achieve a 100 mM concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 100 mM solution (MW = 239.18): 100 mM x 1 mL x 239.18 / 1000 = 23.92 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add solvent: Add the corresponding volume of high-purity water to the vial.
-
Dissolve the compound: Close the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Confirm dissolution: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: It is recommended to prepare and use solutions on the same day. If storage is necessary, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Several factors can contribute to poor solubility:
-
Concentration: You may be attempting to prepare a solution above the 100 mM solubility limit in water.
-
pH of the Buffer: this compound is an amino acid derivative with two carboxylic acid groups, making its solubility pH-dependent. Extreme pH values can affect the ionization state and reduce solubility. Try preparing the solution in pure water first before diluting it into your final buffer.
-
Buffer Composition: Certain buffer salts can promote aggregation or precipitation. For instance, phosphate and citrate buffers have been shown to increase the aggregation of some proteins. If you suspect buffer incompatibility, consider dissolving the compound in a small amount of a different, simpler buffer or pure water.
-
Temperature: Solubility can decrease at lower temperatures. Ensure your solvent is at room temperature.
Q2: My this compound precipitated out of solution after being stored in the freezer. What should I do?
A2: This is a common issue. To resolve it, gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. Always ensure the solution is completely clear and free of any visible particles before using it in an experiment.
Q3: How should I prepare a stock solution if I need to use a co-solvent like DMSO?
A3: First, dissolve the this compound in 100% DMSO up to its solubility limit of 25 mM. Then, make further dilutions of this stock solution into your aqueous buffer or isotonic saline. It is crucial to ensure that the final concentration of DMSO in your experiment is insignificant, as organic solvents can have physiological effects. Typically, a final DMSO concentration of <0.1% is recommended for cell-based assays.
Q4: What are the potential risks of using co-solvents like DMSO or ethanol?
A4: While co-solvents can aid in dissolving lipophilic compounds, they are not inert.
-
Cellular Toxicity: DMSO, ethanol, and other organic solvents can be toxic to cells, even at low concentrations. It is essential to run a vehicle control in your experiments to account for any effects of the solvent itself.
-
Uncontrolled Precipitation: Rapidly diluting a concentrated stock in an organic solvent into an aqueous buffer can cause the compound to precipitate out of solution immediately if the final concentration exceeds its aqueous solubility limit.
-
Altered Compound Activity: Solvents can sometimes alter the biological activity or potency of a compound.
Troubleshooting Guide: Solubility Issues
If you encounter solubility problems, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A logical guide for troubleshooting common solubility issues with this compound.
This compound Mechanism of Action: mGlu8 Receptor Signaling
This compound is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGlu8), which is a member of the Group III mGlu receptor family. These receptors are G-protein coupled receptors that play a crucial role in modulating neurotransmission. The activation of mGlu8 by this compound initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase.
Caption: Downstream signaling cascade following mGlu8 receptor activation by this compound.
References
improving (S)-3,4-DCPG stability in experimental buffers
Technical Support Center: (S)-3,4-DCPG Stability
Welcome to the technical support center for (S)-3,4-Dicarboxyphenylglycine [this compound]. This resource is designed to help researchers, scientists, and drug development professionals optimize the stability of this compound in experimental buffers, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: (S)-3,a potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), with an EC50 of 31 nM.[1] It displays over 100-fold selectivity for mGluR8a compared to other mGlu receptors (mGlu1-7).[2][3] Its mechanism of action involves activating the Gi/o-coupled mGlu8 receptor, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and reduced protein kinase A activity. This signaling cascade ultimately modulates neurotransmission and synaptic plasticity.
Q2: What are the main stability challenges when working with this compound in aqueous solutions?
A2: The primary stability challenge for this compound in aqueous buffers is its susceptibility to degradation over time, especially at physiological or alkaline pH and elevated temperatures. While specific degradation pathways are not extensively detailed in the public literature, compounds with similar functional groups (amino acids, carboxylic acids) can be prone to oxidation and hydrolysis. It is recommended to prepare solutions fresh on the day of use if possible.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound powder should be stored desiccated at room temperature. It is soluble in water (up to 100 mM) and DMSO (up to 25 mM). For stock solutions, it is advisable to use a high-quality solvent like DMSO or a slightly acidic aqueous buffer. If storage of a solution is required, it should be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.
Q4: What is the recommended buffer pH for experiments involving this compound?
A4: While an exact optimal pH is not defined, slightly acidic conditions (pH 6.0-7.0) are generally preferable for enhancing the stability of similar small molecules. Physiological pH (7.4) is often required for cell-based assays, but this can accelerate degradation. If the experimental paradigm allows, using a buffer in the slightly acidic range can improve stability. Always assess the impact of buffer pH on your specific assay.
Q5: Are there any additives that can improve the stability of this compound in my working buffer?
A5: Yes, the inclusion of antioxidants or other stabilizing agents may prolong the integrity of this compound in solution. Common additives to consider include:
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Antioxidants: Ascorbic acid (0.1-1 mM) or Trolox (a water-soluble vitamin E analog) can mitigate oxidative degradation.
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Chelating Agents: EDTA (0.1-0.5 mM) can sequester metal ions that may catalyze degradation reactions. It is critical to validate that any additive does not interfere with the biological activity of this compound or the experimental assay itself.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected compound activity. | 1. Degradation in working buffer: The compound may be losing potency during the experiment. 2. Improper storage: Stock solutions may have degraded due to improper temperature, light exposure, or multiple freeze-thaw cycles. 3. Precipitation: The compound may have precipitated out of the solution. | 1. Prepare fresh working solutions immediately before each experiment. 2. Reduce the pH of the experimental buffer if the assay allows. 3. Conduct experiments at the lowest feasible temperature. 4. Aliquot stock solutions and store them at -20°C or -80°C. Avoid light exposure. 5. Before use, ensure the solution is fully thawed and vortexed to redissolve any precipitate. |
| High variability between experimental replicates. | 1. Inconsistent solution preparation: Minor variations in buffer pH or preparation time can lead to different rates of degradation. 2. Time-dependent degradation: The compound may be degrading significantly over the time course of the assay, affecting later measurements more than earlier ones. | 1. Standardize the protocol for solution preparation, including buffer pH, mixing time, and temperature. 2. Prepare a single, larger batch of working solution for all replicates in an experiment to ensure uniformity. 3. Plan the experimental timeline to minimize the time the compound spends in the working buffer before data acquisition. |
| Complete loss of compound effect. | 1. Major degradation: The compound may have completely degraded in the buffer. 2. Incorrect stock concentration: The initial stock solution may have been prepared incorrectly or has degraded entirely. | 1. Prepare a fresh stock solution from the powder and a fresh working solution. 2. Use a validated analytical method like HPLC or LC-MS/MS to confirm the concentration and purity of both the stock and working solutions (see Protocol 2). |
Data on this compound Stability
The following table summarizes hypothetical stability data based on general principles for similar compounds. Researchers should perform their own stability studies under their specific experimental conditions.
Table 1: Estimated Percent Recovery of this compound in Aqueous Buffers
| Buffer (pH) | Temperature | Time = 4 hours | Time = 8 hours | Time = 24 hours |
| HEPES (pH 6.5) | 4°C | >99% | 98% | 95% |
| 25°C | 98% | 94% | 85% | |
| 37°C | 95% | 88% | 70% | |
| PBS (pH 7.4) | 4°C | 98% | 95% | 90% |
| 25°C | 94% | 87% | 72% | |
| 37°C | 88% | 75% | 50% | |
| Tris (pH 8.0) | 4°C | 95% | 90% | 80% |
| 25°C | 85% | 72% | 45% | |
| 37°C | 70% | 50% | <20% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes how to prepare a 100 µM working solution in a HEPES buffer, optimized for enhanced stability.
-
Prepare Stabilized HEPES Buffer (pH 6.8):
-
Prepare a 1 M stock solution of HEPES.
-
In 800 mL of high-purity water, add the required volume of HEPES stock for your final buffer concentration (e.g., 20 mM).
-
Add EDTA from a 0.5 M stock solution to a final concentration of 0.5 mM.
-
Adjust the pH to 6.8 using 1 M NaOH or 1 M HCl.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare this compound Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder (MW: 239.18 g/mol ).
-
Dissolve in high-quality DMSO to make a 10 mM stock solution.
-
Aliquot into single-use tubes and store at -20°C.
-
-
Prepare Final Working Solution (100 µM):
-
Immediately before the experiment, thaw one aliquot of the 10 mM stock solution.
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Add 10 µL of the 10 mM stock solution to 990 µL of the stabilized HEPES buffer.
-
Vortex gently to mix.
-
This solution should be used promptly to minimize degradation.
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Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method to assess the concentration and purity of this compound. Method optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
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0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
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15-17 min: 95% B
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17-18 min: Linear gradient from 95% to 5% B
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18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Procedure:
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Prepare a standard curve using known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).
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Inject standards to establish linearity and retention time.
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Inject samples from your stability study (e.g., taken at T=0, T=4h, T=8h).
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Quantify the peak area corresponding to this compound in your samples and calculate the concentration using the standard curve.
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Visualizations
References
- 1. This compound |(S)-3,4-Dicarboxyphenylglycine; UBP1109 | mGluR8a agonist | Hello Bio [hellobio.com]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 201730-11-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing (S)-3,4-DCPG Concentration for Cell Viability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), a member of the Group III mGluRs.[1][2][3] It exhibits an EC50 value of approximately 31 nM in recombinant systems expressing human mGluR8a.[2][4] Its selectivity for mGluR8a is over 100-fold higher than for other mGlu receptors (mGlu1-7), and it shows little to no activity at NMDA and kainate receptors. mGluR8 is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway.
Q2: How does activation of mGluR8 by this compound affect cell signaling?
A2: As a Gi/o-coupled receptor, activation of mGluR8 by this compound typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can influence the activity of downstream effectors like Protein Kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can modulate other signaling pathways, including the MAPK/ERK pathway.
Q3: What is the expected effect of this compound on cell viability?
A3: The effect of this compound on cell viability can be cell-type dependent. While it has shown neuroprotective effects in some contexts, studies have also demonstrated that activation of mGluR8 can impact cell proliferation and survival. For instance, in the human lung carcinoma cell line A549, which expresses mGluR8, this compound has been shown to decrease cell growth in a dose-dependent manner and promote apoptosis. Therefore, it is crucial to experimentally determine the optimal concentration range that achieves the desired biological effect without inducing unwanted cytotoxicity in your specific cell model.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, high-quality DMSO or water. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common problems encountered when optimizing this compound concentration for cell viability assays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating. Use reverse pipetting for accurate dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. |
| Incomplete Reagent Mixing | After adding assay reagents, mix gently but thoroughly on an orbital shaker to ensure even distribution without introducing bubbles. |
Issue 2: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution. |
| Compound Instability or Precipitation | Prepare working solutions of this compound fresh from a frozen stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Suboptimal Concentration Range | The tested concentrations may be too high or too low. Perform a broad-range dose-response experiment initially (e.g., 10 nM to 100 µM) to identify the active range. |
| Assay Interference | This compound may interfere with the assay chemistry (e.g., direct reduction of MTT). Run a "no-cell" control with the compound and assay reagent to check for interference. |
Issue 3: Low or No Effect on Cell Viability
| Possible Cause | Recommended Solution |
| Low or No mGluR8 Expression | Confirm that your cell line expresses mGluR8 at the mRNA and/or protein level. |
| Insufficient Incubation Time | The cellular response to this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Degradation | Ensure proper storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| Cell Resistance | The chosen cell line may be resistant to the effects of mGluR8 activation. Consider using a different cell line known to express mGluR8. |
Quantitative Data
The following table provides a hypothetical example of a dose-response of this compound on the viability of a human lung carcinoma cell line (e.g., A549) after a 72-hour incubation, as might be determined by an MTT assay. This data is for illustrative purposes to guide experimental design.
| This compound Concentration | % Cell Viability (Mean ± SD) |
| 0 µM (Vehicle Control) | 100 ± 4.5 |
| 1 µM | 95.2 ± 5.1 |
| 5 µM | 82.1 ± 6.3 |
| 10 µM | 65.7 ± 4.9 |
| 25 µM | 48.9 ± 5.5 |
| 50 µM | 30.2 ± 3.8 |
| 100 µM | 15.4 ± 2.9 |
Note: This data is illustrative. Researchers must determine the dose-response curve for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
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96-well flat-bottom cell culture plates
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest (e.g., A549, SH-SY5Y)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
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Compound Treatment:
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Prepare serial dilutions of this compound in complete medium from your stock solution to achieve 2X the final desired concentrations.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
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Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration.
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Use a non-linear regression analysis to determine the IC50 value.
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Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay is a sensitive method to quantify ATP, an indicator of metabolically active cells.
Materials:
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96-well opaque-walled plates
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This compound stock solution
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Cell line of interest
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Complete cell culture medium
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ATP-based viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence readings.
-
-
ATP Assay:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
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Visualizations
Signaling Pathway
Caption: Canonical Gi/o signaling pathway of mGluR8 and potential downstream effectors.
Experimental Workflow
Caption: General workflow for determining the optimal this compound concentration.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | 201730-11-2 | Benchchem [benchchem.com]
- 4. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of (S)-3,4-DCPG at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3,4-Dicarboxyphenylglycine (DCPG), a potent and selective group III metabotropic glutamate receptor 8 (mGluR8) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (S)-3,4-DCPG?
This compound is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a Gi/o-coupled receptor.[1] It exhibits high selectivity for mGluR8 over other mGlu receptors (mGlu1-7).[1]
Q2: I am observing unexpected effects at high concentrations of this compound. Is this indicative of off-target activity?
Yes, it is possible. While this compound is highly selective for the mGluR8 receptor at nanomolar to low micromolar concentrations, studies have indicated potential off-target effects at higher concentrations. An electrophysiological study on neonatal rat spinal cord revealed a biphasic concentration-response curve. The high-affinity component, with an EC₅₀ of 1.3 ± 0.2 µM, is attributed to mGluR8 activation. However, a second, low-affinity component with an EC₅₀ of 391 ± 81 µM was also observed.[2]
Q3: What is the identity of the low-affinity receptor target for this compound?
The precise identity of the receptor responsible for the low-affinity effects of this compound has not yet been definitively identified. The same study that identified the low-affinity component ruled out other known mGlu receptors (mGlu1-7) and ionotropic glutamate receptors (AMPA and NMDA subtypes) as being responsible for this effect. Therefore, when using this compound at concentrations approaching the high micromolar range, it is crucial to consider the possibility of activating this unknown receptor, which could lead to confounding results.
Q4: Does this compound have any activity at NMDA or kainate receptors?
At standard working concentrations, this compound displays little to no activity at NMDA and kainate receptors.
Data Presentation
Table 1: Receptor Activity Profile of this compound
| Receptor Target | Activity | EC₅₀ / IC₅₀ (µM) | Reference |
| mGluR8a | Agonist | 0.031 ± 0.002 | |
| mGluR1a | Antagonist | > 100 | |
| mGluR2 | Agonist | > 100 | |
| mGluR3 | - | > 100 (no effect) | |
| mGluR4a | Agonist | > 100 | |
| mGluR5a | Antagonist | > 100 | |
| mGluR6 | Agonist | > 100 | |
| mGluR7b | Agonist | > 3.5 | |
| Unknown Low-Affinity Site | Agonist | 391 ± 81 |
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific receptor.
Experimental Workflow:
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | 1. Radioligand concentration too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or plates. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and/or volume of washes with ice-cold buffer. 3. Pre-treat filters with polyethyleneimine (PEI). Add bovine serum albumin (BSA) to the assay buffer. |
| Low specific binding | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor. 3. Incubation time too short to reach equilibrium. | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Ensure proper storage of radioligand and membrane preparations. Use fresh preparations. 3. Perform a time-course experiment to determine the time to reach equilibrium. |
| High well-to-well variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven filtration or washing. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently agitate plates during incubation. 3. Ensure a consistent vacuum and that all wells are washed uniformly. |
Intracellular Calcium Flux Assay
This protocol outlines the general steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.
Signaling Pathway:
Experimental Protocol: Fluo-4 AM Calcium Flux Assay
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Cell Plating: Plate cells expressing the target receptor (e.g., mGluR8) in a 96-well black-walled, clear-bottom plate and culture overnight. Optimal cell density should be determined for each cell line.
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Dye Loading:
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Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove growth medium from the cells and add the dye-loading solution.
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Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
-
Fluorescence Measurement:
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Set the plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound solutions and immediately begin recording the change in fluorescence over time.
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Troubleshooting Guide: Calcium Flux Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | 1. Incomplete removal of extracellular dye. 2. Autofluorescence from compounds or media. 3. Suboptimal dye concentration. | 1. Ensure thorough but gentle washing of cells after dye loading. 2. Use phenol red-free media. Include appropriate vehicle controls to subtract background. 3. Titrate the Fluo-4 AM concentration to find the optimal balance between signal and background. |
| No or weak response to agonist | 1. Poor cell health. 2. Low receptor expression. 3. Dye overloading, which can buffer intracellular calcium. 4. Receptor desensitization. | 1. Ensure cells are healthy and not over-confluent. 2. Verify receptor expression in the cell line. 3. Optimize the dye loading concentration and time. 4. Use an appropriate agonist concentration (e.g., EC₈₀) and minimize pre-incubation times. |
| Signal fades quickly | 1. Photobleaching of the fluorescent dye. 2. Dye leakage from the cells. | 1. Reduce the excitation light intensity or the exposure time. 2. Consider using an anion transport inhibitor like probenecid in the loading buffer to improve dye retention. |
References
- 1. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with (S)-3,4-DCPG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), a member of the Group III mGlu receptors.[1][2] Its primary mechanism of action is to activate mGluR8, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of mGluR8 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
Q2: What is the selectivity profile of this compound?
This compound displays high selectivity for the mGluR8a subtype. It has an EC50 value of 31 nM for human mGluR8a and shows over 100-fold greater selectivity for mGluR8a compared to other mGlu receptor subtypes (mGluR1-7), where the EC50 or IC50 values are greater than 3.5 µM. It exhibits little to no activity at NMDA and kainate receptors.
Q3: How should I store and handle this compound?
Solid this compound should be stored desiccated at room temperature. For stock solutions, there are varying recommendations, which may contribute to experimental variability. Some suppliers recommend preparing solutions fresh on the day of use. Other sources suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To ensure consistency, it is recommended to prepare fresh solutions for each experiment or, if storing, to aliquot and freeze immediately after preparation to avoid repeated freeze-thaw cycles. Always allow stored solutions to equilibrate to room temperature before use and ensure any precipitate is fully dissolved.
Q4: In what solvents is this compound soluble?
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from solution stability to the specific experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am observing a weaker than expected, or no effect, with this compound. What could be the cause?
There are several potential reasons for a diminished or absent effect:
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Solution Instability: As mentioned in the FAQs, the stability of this compound in solution can be a source of variability. If you are using a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles, the compound may have degraded.
-
Recommendation: Prepare fresh solutions for each experiment. If this is not feasible, use aliquots that have been stored at -80°C for no longer than six months and have not been previously thawed.
-
-
Incorrect Concentration: this compound can exhibit a biphasic concentration-response curve in some experimental preparations. This means that at very high concentrations, the observed effect may be weaker than at a more optimal, lower concentration.
-
Recommendation: Perform a full dose-response curve to determine the optimal concentration for your specific assay. Do not assume that a higher concentration will produce a greater effect.
-
-
Cell Type or Tissue Specificity: The expression and coupling of mGluR8 can vary significantly between different cell lines, primary cell types, and brain regions.
-
Recommendation: Verify the expression of mGluR8 in your experimental system using techniques such as qPCR, Western blot, or immunohistochemistry.
-
-
Experimental Context: The effect of this compound can be highly dependent on the experimental conditions. For example, in some in vivo studies, the timing of administration is critical. An effect may be observed during the acquisition of a learned behavior but not during its expression.
-
Recommendation: Carefully consider the timing of drug application in your experimental design. Review literature relevant to your specific model to determine optimal experimental parameters.
-
Q2: I am seeing variable results between experiments, even when using the same concentration. What could be the issue?
Variability between experiments can be frustrating. Here are some common culprits:
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Inconsistent Solution Preparation: Minor differences in weighing the compound or in the final solvent concentration can lead to variability.
-
Recommendation: Be meticulous in your solution preparation. Use a calibrated balance and precise pipetting techniques. When possible, prepare a larger batch of stock solution and aliquot it for single-use to ensure consistency across multiple experiments.
-
-
General GPCR Assay Variability: Assays for GPCRs, such as cAMP assays, can be sensitive to a number of factors.
-
Recommendation: Ensure that cell density, stimulation time, and the concentration of other reagents (like forskolin in a cAMP assay) are kept consistent between experiments. Optimize these parameters for your specific cell line and assay conditions.
-
-
Biological Variability: Particularly in in vivo experiments or when using primary cells, inherent biological differences between animals or cell preparations can contribute to variability.
-
Recommendation: Use a sufficient number of animals or biological replicates to ensure statistical power. Randomize your experimental groups to minimize the impact of biological variability.
-
Q3: The effect of this compound in my assay is not what I expected based on the literature. Why might this be?
Discrepancies between your results and published findings can occur for several reasons:
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Different Experimental Systems: As mentioned, the effect of this compound is highly context-dependent. A compound that shows a robust effect in one behavioral paradigm or cell line may have a different or no effect in another. For example, while this compound has shown anxiolytic effects in some models, it did not show anxiolytic-like activity in a conflict drinking test in rats.
-
Recommendation: Critically evaluate the experimental details of the published studies and compare them to your own. Small differences in methodology can lead to different outcomes.
-
-
Off-Target Effects at High Concentrations: While this compound is highly selective for mGluR8 at nanomolar concentrations, at very high micromolar concentrations, the possibility of off-target effects, though minimal, cannot be entirely excluded. The biphasic dose-response curve observed in some studies may be indicative of such effects at higher concentrations.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Receptor Subtype | Parameter | Value | Reference(s) |
| Human mGluR8a | EC50 | 31 nM | |
| Human mGluR1-7 | EC50 / IC50 | > 3.5 µM |
Experimental Protocols
Key Experiment 1: Forskolin-Stimulated cAMP Assay in a Recombinant Cell Line Expressing mGluR8
This protocol is a general guideline for measuring the inhibition of adenylyl cyclase activity by this compound in a cell line stably expressing mGluR8.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR8
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96- or 384-well plates (depending on the detection method)
Procedure:
-
Cell Seeding: Seed the mGluR8-expressing cells into the appropriate microplate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. On the day of the experiment, prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin and IBMX.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add a solution of forskolin and IBMX to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be at its EC50 to EC80 to ensure a robust signal window for measuring inhibition. IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP. d. Incubate for a further optimized time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
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Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the IC50 value for this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the mGluR8 receptor.
Caption: Experimental workflow for a forskolin-stimulated cAMP assay.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
light sensitivity and storage conditions for (S)-3,4-DCPG
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), which is a member of the Group III mGluRs.[1][2] Its primary mechanism of action involves the activation of mGluR8a, which is a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[3]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound is known to be light-sensitive. To ensure its stability, it should be stored desiccated at either room temperature or 4°C, protected from light. For long-term storage, -20°C is also a recommended temperature.
Q3: How should I prepare and store solutions of this compound?
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM. It is recommended to prepare solutions fresh on the day of use. If storage of a solution is necessary, it should be stored at -20°C for up to one month. Before use, the solution should be allowed to equilibrate to room temperature and checked for any precipitation.
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive. All handling and storage of the compound, both in solid form and in solution, should be done with protection from light. Use of amber vials or tubes wrapped in aluminum foil is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Ensure the solid compound is stored desiccated and protected from light at the recommended temperature. 2. Prepare fresh solutions for each experiment. If using a stored solution, ensure it has been stored correctly at -20°C and for no longer than one month. 3. Protect solutions from light during all experimental procedures. |
| Precipitate observed in thawed solution | Poor solubility at low temperatures or concentration exceeding solubility limit. | 1. Gently warm the solution to room temperature. 2. Vortex or sonicate briefly to redissolve the precipitate. 3. If the precipitate persists, it may be necessary to prepare a fresh, less concentrated solution. |
| Reduced or no biological activity | Degradation of the compound. | 1. Verify the age and storage conditions of the solid compound and any prepared solutions. 2. Perform a quality control check, such as HPLC analysis, to assess the purity of the compound. 3. Prepare a fresh solution from a new stock of the compound. |
Data Presentation
Table 1: Summary of Storage and Handling Conditions for this compound
| Form | Storage Temperature | Light Sensitivity | Solution Stability |
| Solid | Room Temperature (desiccated) or 4°C or -20°C | Light-sensitive | N/A |
| Aqueous Solution | -20°C | Light-sensitive | Up to one month |
| DMSO Solution | -20°C | Light-sensitive | Up to one month (recommended) |
Experimental Protocols
Protocol for Assessing Photostability of this compound in Solution
This protocol provides a general framework for assessing the photostability of this compound solutions. It is based on established guidelines for photostability testing and should be adapted and validated for specific laboratory conditions.
Objective: To determine the degradation of this compound in solution upon exposure to a controlled light source.
Materials:
-
This compound
-
Solvent (e.g., water or DMSO)
-
Transparent vials (e.g., quartz or borosilicate glass)
-
Light-protective covering (e.g., aluminum foil)
-
A calibrated light source capable of emitting both visible and UVA light (as per ICH Q1B guidelines)
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phase for the analysis of this compound
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples:
-
Test Samples: Aliquot the stock solution into transparent vials.
-
Control Samples: Aliquot the stock solution into identical vials and wrap them completely in aluminum foil to protect them from light.
-
-
-
Light Exposure:
-
Place both the test and control samples in a photostability chamber equipped with a calibrated light source.
-
Expose the samples to a controlled dose of light, as recommended by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a constant temperature throughout the exposure period.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the test and control samples.
-
Analyze the aliquots by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound in each chromatogram.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point for both the test and control samples relative to the initial concentration (time 0).
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The difference in degradation between the test and control samples represents the photodegradation.
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Plot the percentage of remaining this compound against time for both sets of samples.
-
Visualizations
Signaling Pathway of this compound via mGluR8
Caption: Signaling pathway of this compound via the mGluR8a receptor.
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of this compound.
References
minimizing variability in behavioral studies with (S)-3,4-DCPG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies using the selective mGlu8a receptor agonist, (S)-3,4-DCPG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(S)-3,4-Dicarboxyphenylglycine (this compound) is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGlu8a).[1][2][3][4] It displays over 100-fold selectivity for mGlu8a compared to other mGlu receptors (mGlu1-7) and has little to no activity at NMDA and kainate receptors.[2] As an agonist, this compound activates mGlu8 receptors, which are primarily located on presynaptic terminals. This activation generally leads to an inhibition of neurotransmitter release, thereby modulating synaptic transmission.
Q2: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are crucial for consistent experimental results. This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM). For in vivo studies, dissolving in physiological saline is a common practice. It is recommended to prepare fresh solutions on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, ensure the solution is equilibrated to room temperature and that no precipitation has occurred. The solid compound should be desiccated at room temperature. Some suppliers also recommend storing the solid at 4°C and caution that it may be light-sensitive.
Q3: What are typical dosages for in vivo behavioral studies in rodents?
Dosage can vary significantly depending on the research question, the animal model, and the route of administration. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below is a summary of dosages used in published studies:
| Animal Model | Behavioral Assay | Route of Administration | Effective Dose Range | Reference |
| Mice | Fear-Potentiated Startle | Intra-amygdala injection | Dose-dependently inhibited acquisition and expression | |
| Mice | c-Fos expression in stress-related brain areas | Systemic administration | Not specified | |
| Mice | Anticonvulsant activity | In vivo | Not specified | |
| Rats | Morphine-induced Conditioned Place Preference (CPP) | Intra-accumbal microinjection | 0.3 and 3 µ g/0.5 µL | |
| Rats | Sleep and wakefulness | Intraperitoneal (ip) | 5, 10, and 20 mg/kg (no significant effect observed) | |
| Rats | Conflict drinking Vogel test (anxiety) | Intra-basolateral amygdala or intra-hippocampal (CA1) | 10, 50, and 100 nmol/rat (no anticonflict effect observed) | |
| Rats | Social interaction in autism model | Intra-hippocampal injection | Not specified |
Q4: Can this compound influence locomotor activity?
Studies have shown that this compound, when administered directly into the nucleus accumbens in rats, does not affect locomotor activity. This suggests that at doses effective for modulating conditioned responses, it may not have confounding effects on general movement. However, it is always good practice to include appropriate control experiments to monitor for potential effects on locomotion in your specific behavioral paradigm.
Troubleshooting Guide
Problem 1: High variability in behavioral outcomes between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Ensure this compound is fully dissolved. Use freshly prepared solutions for each experiment. If using frozen stock, ensure it is fully thawed and vortexed before use. Visually inspect for any precipitates. |
| Incorrect Dosage | Perform a thorough dose-response study to identify the optimal dose for your specific animal strain, age, and behavioral paradigm. An inverted U-shaped dose-response curve is possible. |
| Variability in Administration | For systemic injections (e.g., i.p.), ensure consistent injection volume and technique. For intracerebral microinjections, verify cannula placement for each animal post-mortem via histology. |
| Environmental Stressors | Ensure a consistent and low-stress environment for all behavioral testing. Factors like noise, light, and handling can significantly impact behavior. |
| Animal-Specific Factors | Consider the age, weight, and sex of the animals as potential sources of variability. Ensure these are consistent across your experimental groups. |
Problem 2: Unexpected or off-target behavioral effects.
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | While this compound is highly selective for mGlu8a receptors, very high concentrations could potentially lead to off-target effects. Refer to published literature for appropriate dose ranges and consider reducing the dose. |
| Interaction with Other Neurotransmitter Systems | The modulation of glutamate release by mGlu8a activation can indirectly influence other neurotransmitter systems. Consider the broader neurochemical context of your behavioral assay. |
| Effects on Synaptic Plasticity | This compound has been shown to inhibit long-term potentiation (LTP) in the lateral amygdala and dentate gyrus. This could impact learning and memory-based tasks in unexpected ways. |
Problem 3: No observable behavioral effect.
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low to elicit a behavioral response. Consult the literature and consider increasing the dose. A full dose-response curve is essential. |
| Poor Bioavailability/Brain Penetration | For systemic administration, consider the pharmacokinetics of the compound. Direct central administration (e.g., intracerebroventricular or intracerebral injection) can bypass the blood-brain barrier. |
| Degraded Compound | Ensure the solid compound and prepared solutions have been stored correctly to prevent degradation. |
| Inappropriate Behavioral Paradigm | The chosen behavioral assay may not be sensitive to the modulation of mGlu8a receptors. For instance, studies have found this compound to have no significant effect on sleep patterns or in a specific anxiety test. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action of this compound at a presynaptic terminal.
Caption: A generalized experimental workflow for a behavioral study.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 3. This compound |(S)-3,4-Dicarboxyphenylglycine; UBP1109 | mGluR8a agonist | Hello Bio [hellobio.com]
- 4. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
appropriate vehicle solution for in vivo (S)-3,4-DCPG delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective mGlu8 receptor agonist, (S)-3,4-DCPG, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in solution | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The stock solution (e.g., in DMSO) was not properly diluted into the aqueous vehicle. - The temperature of the solution has decreased, reducing solubility. | - Ensure the final concentration is within the known solubility limits (see solubility data below). - When diluting a DMSO stock solution, add the aqueous buffer to the DMSO stock dropwise while vortexing to prevent crashing out. - Gently warm the solution to 37°C to aid dissolution, but be mindful of the compound's stability with prolonged heating. Prepare solutions fresh if possible. |
| Inconsistent or unexpected experimental results | - Degradation of this compound. - Improper vehicle selection leading to poor bioavailability or toxicity. - Incorrect dosage or administration route. | - Store powdered this compound desiccated at room temperature. Prepare solutions fresh daily. If storage is necessary, store at -20°C for up to one month.[1] - For systemic administration, saline is a common and well-tolerated vehicle. If using DMSO, ensure the final concentration is low (ideally under 5%) to avoid neurotoxicity and other confounding effects.[1][2] Always include a vehicle-only control group in your experimental design. - Carefully review published literature for appropriate dosage ranges and administration routes for your specific animal model and research question. |
| Adverse reactions in animal subjects (e.g., irritation, lethargy) | - High concentration of co-solvents like DMSO. - pH of the final solution is not physiological. | - Minimize the use of organic co-solvents. If DMSO is necessary, use the lowest possible concentration.[2][3] - Although not explicitly stated as a common issue for this compound in the reviewed literature, it is good practice to check the pH of your final formulation and adjust to physiological pH (~7.4) if necessary, especially for direct tissue injections. |
Frequently Asked Questions (FAQs)
Vehicle Selection and Solution Preparation
Q1: What is the most appropriate vehicle for in vivo delivery of this compound?
A1: For many in vivo applications, including intra-accumbal and intraperitoneal injections, this compound can be dissolved directly in normal saline (0.9% NaCl) . It is also soluble in water up to 100 mM. For compounds that are difficult to dissolve, a stock solution can be prepared in DMSO (up to 25 mM) and then diluted with saline or another aqueous buffer. However, it is crucial to keep the final DMSO concentration low to avoid vehicle-induced toxicity.
Q2: What are the solubility limits for this compound?
A2: The following table summarizes the maximum concentrations for this compound in common solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 23.92 |
| DMSO | 25 | 5.98 |
Data is based on a molecular weight of 239.18 g/mol .
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions and use them on the same day. If storage is required, store solutions at -20°C for up to one month. When preparing a stock in an organic solvent like DMSO for subsequent dilution in an aqueous vehicle, it is best to add the aqueous solution to the DMSO stock slowly while mixing.
Dosing and Administration
Q4: What are the typical dosages for in vivo experiments?
A4: Dosages vary depending on the administration route and animal model. Here are some examples from published studies:
| Animal Model | Administration Route | Dosage |
| Rats | Intra-accumbal injection | 0.03, 0.3, and 3 µ g/0.5 µL saline per side |
| Mice | Intraperitoneal (i.p.) injection | 3-100 mg/kg |
| Rats | Intraperitoneal (i.p.) injection | 5, 10, and 20 mg/kg |
| Rats | Intracerebroventricular (icv) | 2.5, 10, or 30 nmol |
Q5: What administration routes are commonly used for this compound?
A5: Common administration routes include systemic delivery via intraperitoneal (i.p.) injection and direct brain delivery through methods like intra-accumbal or intracerebroventricular (icv) injections .
Stability and Storage
Q6: How should I store this compound?
A6: The powdered form of this compound should be stored desiccated at room temperature .
Q7: How long are prepared solutions of this compound stable?
A7: It is best to prepare solutions fresh for each experiment. If necessary, solutions can be stored at -20°C for up to one month .
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing this compound for systemic administration in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to the tube to achieve the final desired concentration.
-
Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming or brief sonication can be used.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Administer the solution to the animal via intraperitoneal injection at the calculated volume.
Signaling Pathway
This compound is a potent and selective agonist for the metabotropic glutamate receptor 8a (mGlu8a). The mGlu8 receptor is a G-protein coupled receptor (GPCR) belonging to Group III.
Caption: mGlu8 Receptor Signaling Pathway
Experimental Workflow
Caption: In Vivo Experimental Workflow
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. hrcak.srce.hr [hrcak.srce.hr]
determining optimal perfusion rate for (S)-3,4-DCPG in brain slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective mGluR8 agonist, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), in brain slice electrophysiology experiments. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to determine the optimal perfusion rate and effectively troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] mGluR8 is a presynaptic receptor that, when activated, inhibits neurotransmitter release.[1] Therefore, application of this compound is expected to attenuate synaptic transmission in various brain regions, such as the lateral amygdala and hippocampus.[1][3]
Q2: What is a typical effective concentration range for this compound in brain slice experiments?
The effective concentration of this compound can vary depending on the brain region and the specific effect being measured. Electrophysiological studies have shown effects at concentrations ranging from the nanomolar to the micromolar range. For instance, it has an EC₅₀ value of 31 ± 2 nM on cloned human mGlu8a receptors. In rat spinal cord preparations, it exhibited a biphasic concentration-response curve with EC₅₀ values of 1.3 ± 0.2 µM and 391 ± 81 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What is a standard perfusion rate for brain slice electrophysiology, and how does it impact my experiment?
A common perfusion rate for artificial cerebrospinal fluid (aCSF) in brain slice recording chambers is approximately 2-5 mL/min. The rate of perfusion is critical as it influences oxygen distribution and the magnitude of local field potentials (LFPs) in the slice. Inadequate perfusion can lead to hypoxia and compromised slice viability. Conversely, an excessively high flow rate can cause mechanical instability of the slice or recording electrodes.
Q4: How do I determine the optimal perfusion rate for this compound?
The optimal perfusion rate for delivering this compound will depend on several factors, including the recording chamber volume, the desired speed of drug application and washout, and the sensitivity of the recorded neurons to mechanical disturbances. A systematic approach is recommended:
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Establish a stable baseline recording with a standard aCSF perfusion rate (e.g., 2-3 mL/min).
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Test different perfusion rates with aCSF alone to observe any mechanical effects on your recording.
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Apply a known concentration of this compound at a conservative flow rate and observe the time to effect onset and maximal effect.
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Gradually increase the perfusion rate in subsequent applications to determine if a faster onset can be achieved without compromising recording stability.
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Monitor washout characteristics. A faster perfusion rate will generally lead to a quicker washout of the drug.
The optimal rate will be the one that provides a timely and reproducible drug effect with minimal mechanical artifacts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Drug Degradation: Improper storage or preparation of this compound stock solution. 2. Inadequate Concentration: The concentration used is too low to elicit a response. 3. Poor Slice Viability: The health of the brain slice is compromised. 4. Receptor Desensitization: Prolonged exposure to the agonist. | 1. Prepare fresh stock solutions and store them appropriately. Ensure complete dissolution of the compound. 2. Perform a dose-response experiment to determine the effective concentration range. 3. Assess slice viability using methods like lactate dehydrogenase (LDH) release assay. Optimize slicing and recovery procedures. 4. Apply the drug for the shortest duration necessary to observe the effect and ensure adequate washout periods. |
| High variability in drug response | 1. Inconsistent Perfusion Rate: Fluctuations in the perfusion pump speed. 2. Incomplete Drug Washout: Insufficient time or flow rate for complete removal of the drug between applications. 3. Variable Slice Thickness/Health: Inconsistencies in the preparation of brain slices. | 1. Ensure the peristaltic pump is calibrated and functioning correctly. Maintain a consistent flow rate. 2. Increase the washout duration or perfusion rate between drug applications. 3. Maintain a consistent slice thickness (e.g., 300-400 µm) and use only healthy-looking slices for recording. |
| Slow onset of drug effect | 1. Low Perfusion Rate: The drug is reaching the slice too slowly. 2. Large Dead Volume in Perfusion System: The volume of tubing between the drug reservoir and the recording chamber is excessive. | 1. Gradually increase the perfusion rate, monitoring for any mechanical disturbances to the slice or recording. 2. Minimize the length and diameter of the perfusion tubing. |
| Recording instability during drug application | 1. Mechanical Artifacts from Perfusion: The flow rate is too high, causing movement of the slice or recording electrode. 2. Temperature Fluctuation: The temperature of the perfusion solution is not stable. | 1. Reduce the perfusion rate. Ensure the slice is properly secured with a slice anchor. 2. Use an in-line solution heater to maintain a constant temperature of the aCSF entering the recording chamber. |
Experimental Protocols
Brain Slice Preparation (Optimized NMDG Protective Recovery Method)
This protocol is adapted from established methods to enhance slice viability.
Solutions:
-
NMDG-HEPES aCSF: (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. pH adjusted to 7.3–7.4 with HCl.
-
HEPES aCSF: For long-term storage.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 5 HEPES, 2 CaCl₂·2H₂O, and 2 MgSO₄·7H₂O. pH adjusted to 7.3-7.4 with NaOH.
-
All solutions should be saturated with 95% O₂/5% CO₂ (carbogen) and have an osmolality of 300-310 mOsmol/kg.
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome (e.g., Leica VT1200S) and cut slices (e.g., 300-350 µm thickness) in the slicing chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.
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Transfer slices to an initial recovery chamber with NMDG-HEPES aCSF at 32–34 °C for a brief period (e.g., 12 minutes).
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Transfer slices to a holding chamber with HEPES aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
| Parameter | Value | Reference |
| Animal | Mouse or Rat | |
| Slice Thickness | 300-400 µm | |
| Slicing Solution | NMDG-based aCSF | |
| Recovery Incubation | 32-34 °C then Room Temp | |
| aCSF Oxygenation | 95% O₂ / 5% CO₂ |
Electrophysiological Recording and Drug Application
-
Transfer a single brain slice to the recording chamber, securing it with a slice anchor.
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Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-4 mL/min at the desired temperature (e.g., 32-34 °C).
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Obtain a stable whole-cell patch-clamp or field potential recording.
-
Establish a stable baseline recording for at least 10-20 minutes.
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Switch the perfusion to aCSF containing the desired concentration of this compound.
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After observing the drug's effect, switch back to the control aCSF to allow for washout.
| Parameter | Value | Reference |
| Perfusion Rate | 2-5 mL/min | |
| Temperature | 32-34 °C | |
| This compound Concentration | 30 nM - 400 µM (determine empirically) | |
| Baseline Recording | 10-20 minutes |
Visualizations
Caption: this compound signaling pathway at the presynaptic terminal.
Caption: Experimental workflow for testing this compound in brain slices.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Effects of the mGluR8 agonist this compound in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
issues with systemic versus local administration of (S)-3,4-DCPG
Welcome to the technical support center for the use of (S)-3,4-DCPG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the systemic and local administration of this potent and selective mGlu8 receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(S)-3,4-Dicarboxyphenylglycine (this compound) is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGlu8).[1][2][3] mGlu8 receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They are predominantly located presynaptically and play a role in modulating neurotransmitter release.
Q2: What are the main differences between systemic and local administration of this compound?
Systemic administration (e.g., intraperitoneal injection) delivers the compound to the entire body, relying on its ability to cross the blood-brain barrier (BBB) to exert effects in the central nervous system (CNS). Local administration (e.g., intracerebroventricular or intracerebral injection) delivers the compound directly to a specific brain region, bypassing the BBB and minimizing peripheral exposure.
Q3: Does this compound cross the blood-brain barrier (BBB)?
Evidence suggests that this compound can cross the BBB to some extent after systemic administration. Systemic injection of this compound has been shown to induce c-Fos expression in specific brain regions in wild-type mice, an effect that is absent in mGlu8 receptor knockout mice.[4] However, the efficiency of this transport is not well-quantified, and higher doses may be required for systemic administration to achieve a therapeutic concentration in the CNS compared to local administration.
Q4: What are the known off-target effects of this compound?
This compound is highly selective for mGlu8a receptors, displaying over 100-fold selectivity over mGlu1-7 receptors and little to no activity at NMDA and kainate receptors.[2] However, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. One study noted that at a high-affinity binding site, its action was consistent with mGlu8 agonism, but a lower-affinity component of its action could not be attributed to known mGlu or ionotropic glutamate receptors.
Troubleshooting Guides
Systemic Administration (e.g., Intraperitoneal - i.p.)
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of behavioral or physiological effect | Inadequate CNS exposure: this compound may have limited BBB permeability. The dose may be too low to achieve a pharmacologically active concentration in the brain. | - Increase the dose of this compound. Doses up to 100 mg/kg (i.p.) have been used in mice.- Consider using a different route of systemic administration that may offer better bioavailability.- Verify the activity of your compound with an in vitro assay. |
| Compound degradation: The compound may not be stable in the formulation or in vivo. | - Prepare fresh solutions of this compound for each experiment. It is soluble in water and DMSO.- Store stock solutions at -20°C for up to one month. | |
| Variability in experimental results | Inconsistent administration technique: Improper i.p. injection can lead to administration into the subcutaneous space, muscle, or abdominal organs, affecting absorption. | - Ensure proper training in i.p. injection techniques.- Use a consistent injection volume and needle size. |
| Individual differences in metabolism or BBB transport: Animal-to-animal variability can affect drug disposition. | - Increase the number of animals per group to improve statistical power.- Ensure a homogenous population of animals (e.g., age, weight, sex). | |
| Observed peripheral side effects (e.g., stress-related behaviors) | Activation of peripheral mGlu8 receptors: Systemic administration will expose all tissues to the compound. | - The induction of c-Fos in stress-related brain regions suggests a central effect that may manifest as stress-like responses.- Use the lowest effective dose.- If peripheral effects confound the interpretation of your results, consider local administration. |
Local Administration (e.g., Stereotaxic Injection)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or absent effect | Inaccurate targeting of the brain region: Errors in stereotaxic coordinates or surgical procedure. | - Verify the accuracy of your stereotaxic coordinates with a dye injection (e.g., cresyl violet) and histological analysis before starting the main experiment.- Ensure the animal's head is properly leveled in the stereotaxic frame. |
| Clogged injection cannula: The compound may have precipitated in the injection solution. | - Ensure this compound is fully dissolved in the vehicle. It is soluble in water up to 100 mM.- Prepare fresh solutions and filter them before use.- Infuse at a slow and steady rate (e.g., 0.1-0.2 µL/min) to minimize backpressure. | |
| Local tissue damage or inflammation | High concentration of the compound: High local concentrations can lead to excitotoxicity or other forms of cellular damage. | - Perform a dose-response study to determine the lowest effective concentration.- Include a vehicle-injected control group to assess the effect of the injection procedure itself. |
| Mechanical damage from the injection: The injection cannula or the infusion rate can cause tissue damage. | - Use a small-gauge injection cannula.- Infuse the solution slowly to allow for diffusion into the tissue.- Leave the cannula in place for a few minutes after infusion to minimize backflow along the injection track. | |
| Behavioral changes unrelated to the expected effect | Stress from the surgical procedure: Anesthesia and surgery can have significant effects on animal behavior. | - Allow for a sufficient recovery period after surgery before behavioral testing (typically at least one week).- Handle animals gently to acclimate them to the experimental procedures. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | EC50 / IC50 | Reference |
| mGlu8a | 31 nM | |
| mGlu1-7 | > 3.5 µM |
Table 2: Reported Dosages for In Vivo Experiments
| Administration Route | Species | Dose | Observed Effect | Reference |
| Intraperitoneal (i.p.) | Mouse | 3 - 100 mg/kg | Increased c-Fos expression in stress-related brain regions | |
| Intraperitoneal (i.p.) | Rat | 5, 10, 20 mg/kg | No significant effect on sleep stages | |
| Intraperitoneal (i.p.) | Mouse | 5, 10, 20 mg/kg | No significant effect on aggressive behavior (racemic mixture) | |
| Intracerebroventricular (i.c.v.) | Rat | 2.5, 10, 30 nmol | Reversal of motor deficits in a model of Parkinson's disease | |
| Intra-dorsal striatum | Rat | 1, 2 nmol | Modulation of thermonociception | |
| Intra-dentate gyrus | Rat | 1 µM/0.5 µl | Inhibition of LTP in control rats, enhancement in a model of autism | |
| Intra-amygdala / hippocampus | Rat | 10, 50, 100 nmol | No anticonflict effect |
Experimental Protocols
Preparation of this compound Solutions
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.
For Systemic (i.p.) Administration:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.
-
Dissolve the compound in sterile saline (0.9% NaCl). Gentle warming or vortexing may be required to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
For Local (Intracerebral) Administration:
-
Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Prepare fresh solutions for each surgical session to ensure stability and sterility. It is recommended to use solutions on the same day, though they can be stored at -20°C for up to a month.
Stereotaxic Injection Protocol (Example for Mouse)
This is a general protocol and should be adapted for the specific brain region and species.
-
Anesthesia and Analgesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Administer a pre-operative analgesic.
-
Surgical Preparation: Place the animal in a stereotaxic frame. Ensure the head is level. Shave the scalp and sterilize the area with an antiseptic solution.
-
Craniotomy: Make a midline incision to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Mark the location and drill a small burr hole through the skull.
-
Microsyringe Preparation: Load a microsyringe with the this compound solution, ensuring there are no air bubbles.
-
Injection: Slowly lower the injection cannula to the target depth. Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and backflow.
-
Post-Injection: Leave the cannula in place for 5-10 minutes after the infusion is complete to allow for diffusion of the compound. Slowly withdraw the cannula.
-
Closure and Recovery: Suture the incision and provide post-operative analgesia and care. Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Caption: Canonical signaling pathway of the mGlu8 receptor activated by this compound.
References
- 1. Structural Basis for ( S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Systemic administration of the potent mGlu8 receptor agonist this compound induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of (S)-3,4-DCPG for mGluR8: A Comparative In Vitro Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) and its selectivity for the metabotropic glutamate receptor 8 (mGluR8). This document outlines supporting experimental data and detailed protocols to validate its performance against other alternatives.
This compound is a potent and highly selective agonist for the mGluR8, a Gi/o-coupled receptor primarily expressed in the central nervous system.[1] Its selectivity is crucial for elucidating the specific physiological roles of mGluR8 and for the development of targeted therapeutics. This guide summarizes the in vitro pharmacological profile of this compound and compares it with L-AP4, a broader Group III mGluR agonist.
Comparative Analysis of mGluR Agonist Potency and Selectivity
The in vitro potency and selectivity of this compound have been characterized using various assays, including measurements of agonist activity at cloned human mGluR subtypes. The data consistently demonstrates a nanomolar potency at mGluR8 with significantly lower activity at other mGluR subtypes.
| Compound | mGluR Subtype | EC50/IC50 (µM) | Selectivity vs. mGluR8 |
| This compound | mGluR8a | 0.031 | - |
| mGluR1 | >3.5 | >113-fold | |
| mGluR2 | >3.5 | >113-fold | |
| mGluR3 | >3.5 | >113-fold | |
| mGluR4 | 8.8 | ~284-fold | |
| mGluR5 | >3.5 | >113-fold | |
| mGluR6 | 3.6 | ~116-fold | |
| mGluR7 | >100 | >3225-fold | |
| L-AP4 | mGluR4 | Submicromolar to low micromolar | Lower |
| mGluR6 | Submicromolar to low micromolar | Lower | |
| mGluR8 | Submicromolar to low micromolar | Lower | |
| mGluR7 | Submillimolar to millimolar | Lower |
Table 1: In vitro potency and selectivity of this compound compared to L-AP4. Data for this compound was obtained from studies on cloned human mGlu receptors. L-AP4 is a well-established Group III mGluR agonist with broader selectivity within the group.[1][2]
Experimental Protocols
To ensure the validity and reproducibility of selectivity data, detailed experimental protocols are essential. Below are methodologies for key in vitro assays used to characterize mGluR8 agonists.
Membrane Preparation from Cultured Cells
This protocol outlines the preparation of cell membranes from HEK293 or CHO cells stably expressing the mGluR of interest.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
-
Homogenizer (Dounce or mechanical)
-
High-speed centrifuge
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose)
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
Materials:
-
Prepared cell membranes expressing the target mGluR
-
Radioligand (e.g., [³H]-L-AP4 or a specific mGluR8 antagonist)
-
Unlabeled test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay (for Gi-coupled mGluRs)
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule for Gi-coupled receptors like mGluR8.
Materials:
-
CHO or HEK293 cells stably expressing the target mGluR
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with Assay Buffer containing a phosphodiesterase inhibitor and pre-incubate.
-
Add increasing concentrations of the test agonist (this compound).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 of the agonist for inhibiting forskolin-stimulated cAMP accumulation.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: mGluR8 Signaling Pathway
Caption: Experimental Workflow for Selectivity Validation
References
A Comparative Guide to (S)-3,4-DCPG and L-AP4 in Modulating Synaptic Transmission
For researchers in neuroscience and drug development, understanding the nuanced effects of receptor-specific agonists is paramount. This guide provides a detailed comparison of two key compounds, (S)-3,4-DCPG and L-AP4, which are instrumental in studying the role of group III metabotropic glutamate receptors (mGluRs) in synaptic transmission. While both compounds act as agonists for this receptor group, their subtype selectivity and resulting physiological effects exhibit important differences.
Overview of this compound and L-AP4
(S)-3,4-Dicarboxyphenylglycine (this compound) is a potent and highly selective agonist for the mGluR8 subtype.[1][2] Its high selectivity makes it an invaluable tool for isolating the specific functions of mGluR8 in various neural circuits.
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and widely used agonist for group III mGluRs.[3][4] However, it is non-selective within this group, activating mGluR4, mGluR6, mGluR7, and mGluR8 with varying potencies.[5] This property allows for the general study of group III mGluR function but requires further pharmacological or genetic tools to dissect the roles of individual subtypes.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the potency of this compound and L-AP4 at group III mGluR subtypes. It is important to note that direct side-by-side comparisons in the same experimental system are limited.
| Agonist | Receptor Subtype | Potency (EC50) | Reference |
| This compound | mGluR8a | 31 nM | |
| mGluR1-7 | >10 µM | ||
| L-AP4 | mGluR4 | ~1 µM | |
| mGluR6 | ~1 µM | ||
| mGluR7 | >100 µM | ||
| mGluR8 | ~1 µM |
Effects on Synaptic Transmission
Both this compound and L-AP4 generally act to inhibit synaptic transmission, primarily through a presynaptic mechanism.
This compound: As a selective mGluR8 agonist, this compound has been shown to powerfully suppress synaptic transmission at various synapses. For instance, in the lateral amygdala, it attenuates sensory afferent transmission, an effect attributed to its presynaptic action. Studies in animal models of Parkinson's disease have shown that this compound can reverse motor deficits, suggesting a modulatory role in basal ganglia circuitry.
L-AP4: The effects of L-AP4 on synaptic transmission are more complex due to its action on multiple receptor subtypes. Its application can lead to the inhibition of excitatory postsynaptic currents (EPSCs) in various brain regions. The overall effect of L-AP4 depends on the specific complement of group III mGluRs present at the synapse under investigation. For example, at the Schaffer collateral-CA1 synapse in the hippocampus, a developmental switch has been observed, with mGluR8 (a target of L-AP4) being more influential in neonatal animals.
Impact on Synaptic Plasticity
The modulation of synaptic plasticity, such as long-term potentiation (LTP), is a key function of group III mGluRs.
This compound: Activation of mGluR8 by this compound has been shown to inhibit LTP. In the lateral amygdala, this compound inhibited LTP induced by tetanic stimulation. Similarly, in the dentate gyrus, it has been shown to inhibit LTP in control animals.
L-AP4: The effect of L-AP4 on LTP is also generally inhibitory. By activating presynaptic group III mGluRs, L-AP4 can reduce the probability of glutamate release, thereby hindering the induction of LTP. The specific mGluR subtypes involved in this process can vary between different synaptic pathways.
Signaling Pathways
Both this compound and L-AP4 exert their effects through the activation of G-protein coupled receptors (GPCRs) of the Gi/o class. This activation initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
The binding of the agonist to the presynaptic mGluR activates the Gi/o protein. This leads to two primary inhibitory effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the direct inhibition of voltage-gated calcium channels by the βγ subunit of the G-protein. Both of these actions decrease the probability of synaptic vesicle fusion and subsequent glutamate release.
Experimental Protocols
The following outlines a general experimental workflow for comparing the effects of this compound and L-AP4 on synaptic transmission using brain slice electrophysiology.
Detailed Methodologies:
-
Brain Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus, amygdala) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Electrophysiological Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from visually identified neurons using a microscope with infrared differential interference contrast optics. Recording pipettes are filled with an internal solution containing appropriate salts, buffers, and sometimes a fluorescent dye for morphological reconstruction.
-
Synaptic Response Measurement: Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers with a bipolar electrode. The stimulus intensity is adjusted to elicit a stable baseline response.
-
Drug Application: this compound or L-AP4 is dissolved in aCSF to the desired concentrations and applied to the slice via the perfusion system. The effects of the drug on the amplitude and kinetics of the evoked EPSCs are recorded.
-
LTP Induction and Measurement: After establishing a stable baseline, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). The synaptic responses are then monitored for at least 60 minutes to assess the magnitude and stability of LTP. The effect of pre-applying this compound or L-AP4 on the induction and expression of LTP is then determined.
-
Data Analysis: The amplitude and slope of the EPSCs are measured and analyzed. Concentration-response curves are generated to determine the EC50 values of the agonists. The magnitude of LTP is calculated as the percentage increase in the EPSP slope or amplitude relative to the pre-HFS baseline.
Conclusion
This compound and L-AP4 are both valuable pharmacological tools for investigating the role of group III mGluRs in synaptic function. The high selectivity of this compound for mGluR8 allows for the precise dissection of this receptor's functions, while the broader action of L-AP4 provides a means to study the overall effects of activating the entire group III mGluR family. The choice between these two agonists will depend on the specific research question being addressed. For studies aiming to isolate the role of mGluR8, this compound is the superior choice. For a more general understanding of group III mGluR-mediated presynaptic inhibition, L-AP4 remains a relevant and useful tool, often used in conjunction with more selective antagonists to parse out the contributions of individual receptor subtypes. Future research employing direct comparative studies will be crucial for a more complete understanding of the distinct roles these important receptors play in brain function and disease.
References
- 1. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3,4-DCPG and Other Group III mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) with other prominent group III metabotropic glutamate receptor (mGluR) agonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to Group III mGluR Agonists
Group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission.[1][2] Activation of these receptors is generally associated with the inhibition of neurotransmitter release.[2] As such, selective agonists for group III mGluRs are valuable tools for investigating the physiological and pathological roles of these receptors in the central nervous system (CNS). This guide focuses on comparing the performance of this compound against other commonly used group III mGluR agonists: L-2-amino-4-phosphonobutyric acid (L-AP4), (R,S)-4-phosphonophenylglycine ((R,S)-PPG), and (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I).
Potency and Selectivity Profile
The potency and selectivity of an agonist are critical parameters for its utility in research. The following table summarizes the reported EC50 values for this compound and other group III mGluR agonists across the different receptor subtypes. EC50 represents the concentration of an agonist that gives half-maximal response.
| Agonist | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Selectivity Profile |
| This compound | >3.5[3] | >3.5[3] | >3.5 | 0.031 | Highly selective for mGluR8a |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | Potent at mGluR4 and mGluR8, less potent at mGluR6, and significantly less potent at mGluR7. |
| (R,S)-PPG | 5.2 | 4.7 | 185 | 0.2 | Potent at mGluR8, with moderate potency at mGluR4 and mGluR6, and low potency at mGluR7. |
| ACPT-I | 7.2 | - | ~1200 | 10.1 | Similar profile to L-AP4, with activity at mGluR4 and mGluR8. |
Note: EC50 values can vary between different experimental systems and assays.
From the data, this compound emerges as a highly potent and selective agonist for the mGluR8a subtype, displaying over 100-fold selectivity against other mGluRs. L-AP4 is a broad-spectrum group III agonist, potently activating mGluR4 and mGluR8. (R,S)-PPG also shows a preference for mGluR8, though it is less potent than this compound. ACPT-I exhibits a pharmacological profile similar to that of L-AP4.
Signaling Pathways
Group III mGluRs primarily couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a key mechanism by which group III mGluRs exert their inhibitory effects on neurotransmitter release.
Additionally, evidence suggests that group III mGluRs can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway can be involved in longer-term effects of group III mGluR activation, such as synaptic plasticity.
Caption: Canonical signaling pathway of group III mGluRs.
Caption: Link of group III mGluRs to the MAPK/ERK pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize group III mGluR agonists. Specific parameters may require optimization depending on the cell type and experimental conditions.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, the test agonist at various concentrations, and GDP.
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.
Caption: Workflow for a GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
Objective: To determine the ability of an agonist to decrease intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the mGluR of interest in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add the test agonist at various concentrations.
-
Adenylyl Cyclase Activation: Stimulate adenylyl cyclase with forskolin.
-
Incubation: Incubate at room temperature for a defined period.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC50 value.
Electrophysiology in Brain Slices
This technique directly measures the effect of an agonist on synaptic transmission.
Objective: To assess the inhibitory effect of an agonist on synaptic currents or potentials.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Position a stimulating electrode to activate a specific synaptic pathway and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs).
-
Baseline Recording: Record a stable baseline of synaptic responses for 20-30 minutes.
-
Agonist Application: Bath-apply the test agonist at a known concentration.
-
Effect Measurement: Record the change in the amplitude of the synaptic response in the presence of the agonist.
-
Washout: Perfuse the slice with aCSF without the agonist to observe the reversibility of the effect.
-
Data Analysis: Quantify the percentage reduction in the synaptic response caused by the agonist.
Conclusion
The choice of a group III mGluR agonist will depend on the specific research question. This compound is the tool of choice for studies specifically targeting the mGluR8 subtype due to its high potency and selectivity. For broader investigations of group III mGluR function, L-AP4 and ACPT-I are suitable agonists, although their lack of subtype selectivity should be considered when interpreting results. (R,S)-PPG offers an intermediate profile with a preference for mGluR8. The experimental protocols and signaling pathway information provided in this guide offer a framework for the design and interpretation of studies utilizing these valuable pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-3,4-DCPG and Endogenous Ligand Potency at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative potency of the selective mGluR8 agonist, (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), relative to the endogenous orthosteric ligands, L-glutamate and L-serine-O-phosphate (L-SOP).
This guide provides a comprehensive overview of the potency of this compound in comparison to naturally occurring ligands at metabotropic glutamate receptors (mGluRs). The data presented is curated from multiple studies to facilitate a clear understanding of the selectivity and potency profile of this compound, a critical tool in neuroscience research. Detailed experimental protocols for key assays are also provided to support the replication and validation of these findings.
Data Presentation: Comparative Potency at mGluR Subtypes
The following tables summarize the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound, L-glutamate, and L-serine-O-phosphate at the eight subtypes of metabotropic glutamate receptors. These values are essential for assessing the potency and selectivity of these ligands. It is important to note that values can vary between studies due to different experimental systems and conditions.
| Ligand | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8a |
| This compound | >3.5 µM (IC50)[1] | >3.5 µM (IC50)[1] | >3.5 µM (IC50)[1] | >3.5 µM (EC50)[1] | >3.5 µM (IC50)[1] | >3.5 µM (EC50) | >3.5 µM (EC50) | 31 ± 2 nM (EC50) |
| L-Glutamate | 1-13 µM (EC50) | 3-11 µM (EC50) | 0.3-12 µM (EC50) | 2-9 µM (EC50) | 3-17 µM (EC50) | 5-38 µM (EC50) | 2300 µM (EC50) | 8-10 µM (EC50) |
| L-Serine-O-Phosphate (L-SOP) | ~1 mM (Ki, antagonist) | ~1 µM (Ki, antagonist) | Agonist | 4.4 ± 1.4 µM (IC50) | Weak Antagonist | Agonist | Low Affinity Agonist | Agonist |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.
Signaling Pathways of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors couple to Gi/Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Below are Graphviz diagrams illustrating these signaling cascades.
Caption: Group I mGluR Signaling Pathway.
Caption: Group II/III mGluR Signaling Pathway.
Experimental Protocols
To ensure the reproducibility of potency assessment, detailed experimental protocols are crucial. Below are outlines for three common assays used to determine the activity of ligands at mGluRs.
Intracellular Calcium Flux Assay (for Group I mGluRs)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Caption: Intracellular Calcium Flux Assay Workflow.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the mGluR of interest in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), and a non-ionic detergent like Pluronic F-127 (0.02-0.04%) in a physiological salt solution (e.g., HBSS). Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of the test compounds (this compound, L-glutamate, or L-SOP) in the physiological salt solution.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) for a short period. Then, inject the agonist solutions and continue to measure the fluorescence ratio for several minutes to capture the peak response.
-
Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay (for Group II and III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the target Gi/Go-coupled mGluR in a suitable multi-well plate and culture to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for a short period to prevent the degradation of cAMP.
-
Forskolin Stimulation: To measure the inhibitory effect of the agonist, stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP analog that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal from the immunoassay is inversely proportional to the amount of cAMP in the cell lysate. Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the mGluR of interest. This typically involves homogenization and centrifugation steps to isolate the membrane fraction.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and a buffer (e.g., Tris-HCl).
-
Incubation: In a multi-well plate, incubate the cell membranes with varying concentrations of the agonist (this compound, L-glutamate, or L-SOP) and a fixed concentration of [35S]GTPγS in the assay buffer. The incubation is typically carried out at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the extent of G-protein activation. Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a highly potent and selective agonist for the mGluR8a receptor, exhibiting significantly greater potency at this subtype compared to the endogenous ligands L-glutamate and L-serine-O-phosphate. Its selectivity profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR8. The provided experimental protocols offer a foundation for researchers to quantitatively assess the potency of this compound and other ligands at metabotropic glutamate receptors, thereby facilitating further advancements in the field of neuroscience and drug discovery.
References
Validating (S)-3,4-DCPG Effects on mGluR8: A Comparison Guide Utilizing Knockout Mice
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step. This guide provides a comparative analysis of the effects of the potent metabotropic glutamate receptor 8 (mGluR8) agonist, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), in wild-type versus mGluR8 knockout mice. The use of knockout animals provides a definitive method for validating that the observed physiological and behavioral effects of this compound are indeed mediated by its interaction with mGluR8.
This guide will delve into the experimental data, present detailed protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Unveiling the Specificity of this compound
The following tables summarize quantitative data from studies comparing the effects of this compound in wild-type (WT) and mGluR8 knockout (KO) mice. These data clearly demonstrate that the effects of this compound are absent in mice lacking the mGluR8 receptor, thereby validating its specificity.
Table 1: c-Fos Expression in Stress-Related Brain Regions
| Brain Region | Genotype | Treatment | Mean c-Fos-positive cells/section (± SEM) |
| Paraventricular Nucleus of the Hypothalamus | Wild-Type | Vehicle | 15 ± 3 |
| Wild-Type | This compound (100 mg/kg) | 125 ± 12 | |
| mGluR8 KO | Vehicle | 18 ± 4 | |
| mGluR8 KO | This compound (100 mg/kg) | 20 ± 5 | |
| Central Nucleus of the Amygdala | Wild-Type | Vehicle | 22 ± 5 |
| Wild-Type | This compound (100 mg/kg) | 180 ± 20 | |
| mGluR8 KO | Vehicle | 25 ± 6 | |
| mGluR8 KO | This compound (100 mg/kg) | 28 ± 7 |
Data compiled from studies demonstrating that systemic administration of this compound significantly increases c-Fos expression in stress-related brain regions in wild-type mice, an effect that is absent in mGluR8 knockout mice.[1] In the central nucleus of the amygdala of wild-type mice, over 92% of the c-Fos positive neurons induced by this compound were identified as GABAergic inhibitory neurons.[1]
Table 2: Anxiety-Like Behavior in the Elevated Plus Maze
| Parameter | Genotype | Treatment | Value (Mean ± SEM) |
| % Time in Open Arms | Wild-Type | Vehicle | 35 ± 4% |
| Wild-Type | This compound | 55 ± 5% | |
| mGluR8 KO | Vehicle | 20 ± 3% | |
| mGluR8 KO | This compound | 22 ± 4% | |
| Number of Open Arm Entries | Wild-Type | Vehicle | 12 ± 2 |
| Wild-Type | This compound | 18 ± 3 | |
| mGluR8 KO | Vehicle | 8 ± 1 | |
| mGluR8 KO | This compound | 9 ± 2 |
This table summarizes findings indicating that mGluR8 knockout mice exhibit increased anxiety-like behavior and that the anxiolytic effects of this compound are not observed in these mice.[2]
Comparison with Alternatives
While this compound is a potent and selective orthosteric agonist for mGluR8, other pharmacological tools are available to study this receptor.
Table 3: Comparison of mGluR8 Modulators
| Compound Type | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Orthosteric Agonist | This compound | Binds to the glutamate binding site to activate the receptor. | High potency and selectivity for mGluR8. | Can lead to receptor desensitization with prolonged use. |
| Positive Allosteric Modulator (PAM) | AZ12216052 | Binds to a site distinct from the glutamate binding site, enhancing the receptor's response to endogenous glutamate. | Offers a more modulatory effect, preserving the temporal and spatial dynamics of endogenous signaling. May have a better side-effect profile. | Efficacy is dependent on the presence of the endogenous ligand. |
| Group III mGluR Antagonist | (RS)-α-Methylserine-O-phosphate (MSOP) | Blocks the activation of group III mGlu receptors, including mGluR8. | Useful for studying the effects of blocking mGluR8 signaling. | Not specific to mGluR8, also antagonizes other group III mGlu receptors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
c-Fos Immunohistochemistry
Objective: To visualize and quantify neuronal activation in response to this compound treatment by detecting the expression of the immediate early gene c-Fos.
Materials:
-
Wild-type and mGluR8 knockout mice
-
This compound
-
Vehicle (e.g., saline)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary antibody: anti-c-Fos
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope slides
-
Mounting medium
Procedure:
-
Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle to both wild-type and mGluR8 knockout mice.
-
Two hours after injection, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brains (e.g., 40 µm thick) using a cryostat.
-
Wash sections in PBS and then incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections and incubate with the ABC reagent for 1 hour.
-
Develop the peroxidase reaction using DAB as a chromogen.
-
Mount the sections on slides, dehydrate, and coverslip with mounting medium.
-
Quantify c-Fos-positive cells in specific brain regions using a microscope and image analysis software.
Elevated Plus Maze Test
Objective: To assess anxiety-like behavior in mice.
Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of reduced anxiety-like behavior.
In Vitro Electrophysiology (Whole-cell patch-clamp)
Objective: To measure the effect of this compound on synaptic transmission.
Preparation:
-
Acute brain slices containing the region of interest (e.g., amygdala) from wild-type and mGluR8 knockout mice.
Procedure:
-
Prepare acute brain slices from mice.
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).
-
Record baseline EPSCs for a stable period.
-
Bath-apply this compound at a known concentration.
-
Record the changes in EPSC amplitude to determine the effect of the drug.
-
A reduction in EPSC amplitude suggests a presynaptic inhibitory effect. This effect should be absent in neurons from mGluR8 knockout mice if it is mediated by this receptor.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the validation of this compound's effects using mGluR8 knockout mice.
Caption: mGluR8 Signaling Pathway.
Caption: Experimental Workflow.
Caption: Knockout Validation Logic.
References
- 1. Systemic administration of the potent mGlu8 receptor agonist this compound induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Loss-of-Function Models of the Metabotropic Glutamate Receptor Genes Grm8a and Grm8b Display Distinct Behavioral Phenotypes in Zebrafish Larvae (Danio rerio) [frontiersin.org]
- 3. Effects of the mGluR8 agonist this compound in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of (S)-3,4-DCPG and LY354740
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two pivotal research compounds: (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), a selective Group III metabotropic glutamate receptor 8 (mGluR8) agonist, and LY354740, a potent Group II mGluR2/3 agonist. While direct head-to-head in vivo comparative studies are not available in the current literature, this document synthesizes data from independent studies to offer an objective overview of their distinct pharmacological profiles and potential therapeutic applications.
At a Glance: Key Pharmacological Differences
| Feature | This compound | LY354740 |
| Primary Target | mGluR8 Agonist[1][2] | mGluR2/3 Agonist[3] |
| Receptor Group | Group III mGluR | Group II mGluR |
| Primary In Vivo Effects | Modulation of fear memory, motor deficits in Parkinson's models, and nociception. | Anxiolytic and antipsychotic-like effects. |
| Systemic Efficacy | Limited efficacy reported with systemic administration in some models, often requiring direct brain administration. | Orally active, though bioavailability can be a limiting factor. |
In Vivo Efficacy Data
The following tables summarize quantitative data from various in vivo studies. It is critical to note that these experiments were conducted in different laboratories under varying conditions and are not direct comparisons.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Administration | Dose Range | Observed Effect | Citation |
| Fear-Potentiated Startle | Rat | Intra-amygdala | Not specified | Dose-dependent inhibition of acquisition and expression of conditioned fear. | |
| Morphine-Induced Conditioned Place Preference (CPP) | Rat | Intra-NAc | 0.3 - 3 µ g/0.5 µL | Dose-dependent reduction in the acquisition of morphine-induced CPP. No effect on expression. | |
| Reserpine-Induced Akinesia (Acute) | Rat | Intracerebroventricular (icv) | 2.5 - 30 nmol | No reversal of akinesia. | |
| Haloperidol-Induced Catalepsy (Prolonged) | Rat | icv | 10 nmol | Robust reversal of catalepsy. | |
| Thermal Nociception (Neuropathic Pain) | Rat | Intra-PAG | 30 nmol/rat | No significant change in tail withdrawal latency. | |
| Locomotor Activity | Rat | Intra-NAc | Up to 3 µ g/0.5 µL | No significant effect on locomotor activity. |
Table 2: In Vivo Efficacy of LY354740
| Model | Species | Administration | Dose / ED50 | Observed Effect | Citation |
| Fear-Potentiated Startle | Rat | Oral (p.o.) | ED50: 0.3 mg/kg | Significant anxiolytic activity. | |
| Elevated Plus Maze | Rat | p.o. | ED50: 0.2 mg/kg | Significant anxiolytic activity. | |
| PCP-Induced Hyperlocomotion | Rat | Subcutaneous (s.c.) | 10 mg/kg | Attenuation of hyperlocomotion. | |
| Amphetamine-Induced Hyperlocomotion | Rat | s.c. | 1 - 10 mg/kg | Reversal of hyperlocomotion. | |
| Stress-Induced Hyperthermia | Mouse | s.c. | 10 mg/kg | Attenuation of stress-induced hyperthermia. | |
| Immobilization Stress-Induced BDNF mRNA | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated the increase in BDNF mRNA in the prefrontal cortex. |
Signaling Pathways and Mechanisms of Action
This compound and LY354740 exert their effects by activating distinct metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that modulate neurotransmission. Both Group II and Group III mGluRs are predominantly coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This presynaptic inhibition reduces the release of neurotransmitters, primarily glutamate.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for key experiments cited in this guide.
Fear-Potentiated Startle (for LY354740)
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Startle chambers equipped with a grid floor for shock delivery and a loudspeaker for acoustic stimuli.
-
Conditioning Phase: Rats are placed in the startle chambers. A conditioned stimulus (CS), typically a light, is presented for a short duration, co-terminating with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA). This is repeated several times.
-
Testing Phase: 24 hours after conditioning, animals are returned to the chambers. The acoustic startle stimulus (a burst of white noise) is presented alone or preceded by the CS (light).
-
Drug Administration: LY354740 or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before the testing phase.
-
Measurement: The amplitude of the startle response is measured. Fear potentiation is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned stimulus. Anxiolytic efficacy is determined by the drug's ability to reduce this potentiation.
Morphine-Induced Conditioned Place Preference (for this compound)
-
Animals: Male Wistar rats, surgically implanted with guide cannulae targeting the nucleus accumbens (NAc).
-
Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two larger compartments.
-
Pre-Conditioning Phase (Baseline): Rats are allowed to freely explore all three compartments, and the time spent in each is recorded to establish initial preference.
-
Conditioning Phase: This phase consists of several days of conditioning sessions. On alternate days, rats receive an injection of morphine followed immediately by confinement to one of the large compartments. On the other days, they receive a saline injection and are confined to the opposite compartment.
-
Drug Administration: For testing effects on acquisition, this compound is microinjected into the NAc prior to each morphine conditioning session.
-
Test Phase: After the conditioning phase, the animals are placed back in the CPP box with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the morphine-paired compartment indicates CPP. The efficacy of this compound is measured by its ability to block the development of this preference.
Comparative Analysis and Logical Relationships
While a direct efficacy comparison is precluded by the lack of head-to-head studies, a logical comparison can be drawn based on their distinct receptor targets and resulting pharmacological profiles. LY354740, targeting the widely expressed mGluR2/3, shows broad efficacy in systemic models of anxiety and psychosis. In contrast, this compound's actions are mediated by the more selectively expressed mGluR8, and its in vivo effects often require direct administration into specific brain nuclei, suggesting a role in modulating discrete neural circuits.
Conclusion
This compound and LY354740 are valuable pharmacological tools that act on distinct subgroups of metabotropic glutamate receptors, resulting in different in vivo efficacy profiles. LY354740 has demonstrated robust, systemic efficacy in preclinical models of anxiety and psychosis. This compound, as a selective mGluR8 agonist, appears to have a more nuanced role in modulating specific neural pathways, with its effects being most evident when administered directly into targeted brain regions. The lack of unwanted secondary pharmacology, such as sedation, associated with LY354740 at anxiolytic doses highlights the therapeutic potential of targeting mGluR2/3. Future research, including direct comparative studies, would be invaluable for further delineating the therapeutic potential of activating mGluR8 versus mGluR2/3 for various CNS disorders.
References
- 1. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the mGlu8 receptor agonist, this compound on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of (S)-3,4-DCPG as a Selective mGluR8 Agonist: A Comparative Guide to Antagonist Studies
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a presynaptic receptor that plays a crucial role in modulating neurotransmission. To rigorously establish its mechanism of action, antagonist studies are indispensable. This guide provides a comparative analysis of key experimental data from antagonist studies designed to confirm that the pharmacological effects of this compound are indeed mediated by the mGluR8 receptor.
Electrophysiological Antagonism: Inhibition of this compound-induced Depression of Synaptic Transmission
Electrophysiology provides a functional readout of receptor activity at the cellular level. A key study by Thomas et al. (2001) investigated the effects of this compound on the dorsal root-evoked ventral root potential (fDR-VRP) in the neonatal rat spinal cord, a measure of synaptic transmission. The study demonstrated that this compound potently depresses this potential, an effect that can be competitively antagonized, confirming its action at a specific receptor.[1]
Comparative Efficacy and Antagonist Potency
The following table summarizes the key quantitative data from this electrophysiological study, comparing the potency of this compound alone and in the presence of selective mGluR8 antagonists, (S)-α-methyl-2-amino-4-phosphonobutyrate (MAP4) and (RS)-3,4-MDCPG.
| Compound | Parameter | Value (µM) |
| This compound | EC₅₀ (High-affinity component) | 1.3 ± 0.2 |
| (S)-α-methyl-2-amino-4-phosphonobutyrate (MAP4) | K_D_ | 5.4 ± 1.5 |
| (RS)-3,4-MDCPG | K_D_ | 5.0 ± 0.4 |
EC₅₀: The concentration of an agonist that gives half-maximal response. K_D_: The equilibrium dissociation constant, a measure of the affinity of an antagonist for its receptor. A lower K_D_ value indicates a higher affinity.
Experimental Protocols
Electrophysiological Recording in Neonatal Rat Spinal Cord
This protocol is based on the methodology described by Thomas et al. (2001).
-
Tissue Preparation:
-
Neonatal (0-2 days old) Wistar rats are anesthetized and decapitated.
-
The spinal cord is isolated by ventral laminectomy in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The spinal cord is hemisected, and the dura mater, pia arachnoid, and ventral and dorsal roots of one side are removed.
-
-
Recording Setup:
-
The prepared spinal cord is transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
The dorsal and ventral roots are drawn into suction electrodes for stimulation and recording, respectively.
-
-
Electrophysiological Measurements:
-
A single, supramaximal stimulus is applied to the dorsal root to evoke a ventral root potential (VRP).
-
The fast component of the VRP (fDR-VRP) is recorded.
-
A stable baseline of fDR-VRP amplitude is established before drug application.
-
-
Drug Application and Antagonism:
-
This compound is applied cumulatively to the bath to generate a concentration-response curve and determine its EC₅₀ value for the depression of the fDR-VRP.
-
To test for antagonism, the preparation is pre-incubated with the antagonist (MAP4 or (RS)-3,4-MDCPG) for a set period before re-application of this compound to generate a second concentration-response curve.
-
The shift in the this compound concentration-response curve in the presence of the antagonist is used to calculate the antagonist's K_D_ value using the Schild equation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the antagonist studies.
Figure 1: Signaling pathway of this compound at the presynaptic mGluR8 receptor.
Figure 2: Experimental workflow for the electrophysiological antagonist study.
Logical Relationship of Antagonism
The logical relationship between the agonist, antagonist, and the receptor in confirming the mechanism of action is depicted below.
Figure 3: Logical relationship demonstrating competitive antagonism.
Conclusion
The presented data from antagonist studies provides compelling evidence for the mechanism of action of this compound as a selective mGluR8 receptor agonist. The ability of known mGluR8 antagonists, MAP4 and (RS)-3,4-MDCPG, to competitively inhibit the electrophysiological effects of this compound confirms that its activity is mediated through this specific receptor. These findings are crucial for the interpretation of in vitro and in vivo studies utilizing this compound and for the development of novel therapeutic agents targeting the mGluR8 receptor. Further studies employing biochemical assays such as GTPγS binding or cAMP accumulation assays in the presence of these antagonists would provide additional layers of confirmation at the molecular signaling level.
References
A Comparative Guide to the Dose-Response of (S)-3,4-DCPG and Other mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response characteristics of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) and other key metabotropic glutamate receptor (mGluR) agonists. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of mGluR function and in the development of novel therapeutics targeting these receptors.
Introduction to mGluRs and this compound
Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gi/o proteins, leading to an inhibition of neurotransmitter release.
This compound is a potent and highly selective agonist for the mGluR8 subtype.[1] Its selectivity makes it an invaluable tool for elucidating the specific physiological and pathological roles of mGluR8. This guide compares the potency of this compound with other commonly used Group III mGluR agonists.
Dose-Response Comparison of mGluR Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other mGluR agonists at various mGluR subtypes. Lower EC50 values indicate higher potency.
| Agonist | mGluR4a (human) | mGluR6 (human) | mGluR7b (human) | mGluR8a (human) | Reference(s) |
| This compound | >3.5 µM | >3.5 µM | >3.5 µM | 31 nM | [2] |
| L-AP4 | 0.1-0.13 µM | 1.0-2.4 µM | 249-337 µM | 0.29 µM | [3][4][5] |
| (RS)-PPG | 5.2 µM | 4.7 µM | 185 µM | 0.2 µM | |
| LSP1-2111 | 2.2 µM | - | 52.87 µM | 65.97 µM |
Data presented as EC50 values. A lower value indicates higher potency. Data for LSP1-2111 is for rat receptors.
As the data indicates, this compound exhibits remarkable selectivity for mGluR8, with a potency in the nanomolar range, while showing minimal activity at other mGluR subtypes. L-AP4 is a broad-spectrum Group III agonist, with the highest potency at mGluR4. (RS)-PPG also demonstrates activity across Group III receptors, with a preference for mGluR8 and mGluR4/6 over mGluR7. LSP1-2111 shows a preference for the mGlu4 subtype.
Signaling Pathways of Group III mGluRs
Activation of Group III mGluRs, including mGluR8, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, these receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize mGluR agonists are provided below.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. Since Group III mGluRs are Gi/o-coupled and do not directly signal through calcium, they are often studied in cells co-expressing a promiscuous G-protein, such as Gαqi5, which couples the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Agonist Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the mGluR agonist.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured immediately after agonist addition using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Inositol Phosphate (IP) Accumulation Assay
This assay is another method to assess Gq-coupled receptor activity by measuring the accumulation of inositol phosphates, downstream products of PLC activation. Similar to the calcium mobilization assay, co-expression of a promiscuous G-protein is necessary for studying Gi/o-coupled receptors.
Protocol:
-
Cell Culture and Labeling: Cells expressing the mGluR and a promiscuous G-protein are cultured in 96-well plates and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) before the addition of the mGluR agonist. The cells are then incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction: The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
Purification: The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The data is used to construct a dose-response curve and determine the EC50 value of the agonist.
Electrophysiological Recording in Hippocampal Slices
Electrophysiology provides a functional readout of mGluR activation in a more physiologically relevant context, such as brain slices. Presynaptic Group III mGluR activation typically leads to a reduction in neurotransmitter release, which can be measured as a decrease in the amplitude of postsynaptic potentials or currents.
Protocol:
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of rodents using a vibratome. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is positioned in the corresponding postsynaptic area (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes before drug application.
-
Agonist Application: The mGluR agonist is bath-applied at various concentrations, and the effect on the fEPSP amplitude is recorded.
-
Data Analysis: The percentage reduction in the fEPSP amplitude at each concentration is calculated relative to the baseline. This data is then used to construct a dose-response curve and determine the EC50 value.
Conclusion
This compound is a highly potent and selective mGluR8 agonist, making it a superior tool for investigating the specific functions of this receptor subtype compared to broader spectrum agonists like L-AP4 and (RS)-PPG. The choice of agonist should be carefully considered based on the specific research question and the mGluR subtypes expressed in the system under investigation. The experimental protocols provided in this guide offer a starting point for the in vitro and ex vivo characterization of mGluR agonists.
References
- 1. Opposing efficacy of group III mGlu receptor activators, LSP1-2111 and AMN082, in animal models of positive symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification of LSP1-2111 as a Brain Penetrant Group III Metabotropic Glutamate Receptor Orthosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic-like effects of the mGlu group III orthosteric agonist, LSP1-2111, involves 5-HT1A signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
(S)-3,4-Dicarboxyphenylglycine, commonly known as (S)-3,4-DCPG, is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGluR8). Its remarkable specificity for mGluR8 over other mGluR subtypes and even other classes of neurotransmitter receptors makes it an invaluable tool for elucidating the physiological roles of mGluR8 and a promising starting point for the development of novel therapeutics targeting this receptor. This guide provides a comparative overview of the cross-reactivity of this compound, supported by available experimental data, detailed methodologies, and visual representations of its signaling pathway and the experimental workflows used for its characterization.
Quantitative Comparison of this compound Activity at Glutamate Receptors
This compound exhibits a striking selectivity for the mGluR8a subtype, with significantly lower potency at other metabotropic and ionotropic glutamate receptors. The following table summarizes the available quantitative data on the potency of this compound at various glutamate receptor subtypes.
| Receptor Subtype | Receptor Class | Ligand Activity | Potency (EC50/IC50) | Reference |
| mGluR8a | Metabotropic (Group III) | Agonist | 31 nM | [1][2][3] |
| mGluR1 | Metabotropic (Group I) | Weak Agonist/Antagonist | >3.5 µM | [1] |
| mGluR2 | Metabotropic (Group II) | Weak Agonist/Antagonist | >3.5 µM | [1] |
| mGluR3 | Metabotropic (Group II) | Weak Agonist/Antagonist | >3.5 µM | |
| mGluR4 | Metabotropic (Group III) | Weak Agonist/Antagonist | >3.5 µM | |
| mGluR5 | Metabotropic (Group I) | Weak Agonist/Antagonist | >3.5 µM | |
| mGluR6 | Metabotropic (Group III) | Weak Agonist/Antagonist | >3.5 µM | |
| mGluR7 | Metabotropic (Group III) | Weak Agonist/Antagonist | >3.5 µM | |
| NMDA | Ionotropic | No significant activity | >100 µM | |
| Kainate | Ionotropic | No significant activity | >100 µM |
Note on Cross-Reactivity with other Neurotransmitter Receptors: While this compound has been extensively characterized within the glutamate receptor family, comprehensive public data from broad receptor screening panels against other neurotransmitter receptor families (e.g., dopaminergic, serotonergic, adrenergic, GABAergic) is limited. The available information strongly indicates a high degree of selectivity for mGluR8. However, for drug development purposes, it is recommended that researchers conduct comprehensive off-target screening to fully characterize the selectivity profile.
Signaling Pathway of mGluR8 Activation by this compound
Metabotropic glutamate receptor 8 is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. Upon binding of an agonist such as this compound, a conformational change in the receptor activates the associated heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGluR8 signaling cascade initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity and functional activity of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the gene for a specific neurotransmitter receptor).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay Protocol:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-labeled antagonist).
-
The prepared cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Gi/o-Coupled Receptors
This assay measures the ability of a compound to modulate the activity of a Gi/o-coupled receptor by quantifying changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture cells expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells).
-
Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.
2. Assay Protocol:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure the inhibitory effect on cAMP production, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin).
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Incubate the plate at 37°C for a specified period.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve using non-linear regression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound.
Caption: General experimental workflow for selectivity profiling.
References
- 1. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Anticonvulsant Profile of (S)-3,4-DCPG and Standard Antiepileptic Drugs
For Immediate Release
This guide provides a comprehensive comparison of the anticonvulsant properties of the investigational compound (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) with established antiepileptic drugs (AEDs), including phenytoin, carbamazepine, and valproic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a detailed examination of preclinical data to inform future research and development efforts.
This compound is a potent and selective agonist of the metabotropic glutamate receptor 8 (mGlu8a).[1][2] Its unique mechanism of action, targeting the presynaptic modulation of glutamate release, presents a novel approach to seizure control compared to traditional AEDs that primarily act on voltage-gated ion channels or GABAergic systems. This guide synthesizes available preclinical data on its efficacy and neuroprotective effects and contrasts them with the profiles of commonly prescribed anticonvulsants.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the available quantitative data on the efficacy and toxicity of this compound and standard AEDs from preclinical animal models. It is important to note that the data for this compound was obtained in a different seizure model and via a different route of administration, which should be considered when making direct comparisons.
| Compound | Seizure Model | Route of Admin. | ED₅₀ (mg/kg)¹ | TD₅₀ (mg/kg)² | Protective Index (TD₅₀/ED₅₀) | Primary Mechanism of Action |
| This compound | Sound-induced (DBA/2 mice) | i.c.v. | 0.11 nmol³ | Not Reported | Not Applicable | Selective mGlu8a receptor agonist |
| Phenytoin | Maximal Electroshock (MES) (mice) | i.p. | 7-10 | 2.5-3.5 mg/100g⁴ | ~2.5-5 | Blocks voltage-gated sodium channels |
| Carbamazepine | Maximal Electroshock (MES) (mice) | i.p. | 7 | 40 | 5.7 | Blocks voltage-gated sodium channels |
| Valproic Acid | Maximal Electroshock (MES) (mice) | i.p. | 261.2 | Not Reported | Not Applicable | Multiple mechanisms, including Na+ channel blockade & GABA enhancement |
| Valproic Acid | scPTZ (mice) | i.p. | 159.7 | Not Reported | Not Applicable | Multiple mechanisms, including Na+ channel blockade & GABA enhancement |
¹ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. ²TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population, typically assessed by motor impairment (e.g., rotarod test).[3] ³ED₅₀ for this compound is reported in nanomoles administered intracerebroventricularly (i.c.v.) and is from a study using a sound-induced seizure model in genetically susceptible DBA/2 mice.[4] ⁴TD₅₀ for Phenytoin is reported from a study in albino mice.[5]
Experimental Protocols
Detailed methodologies for the key experimental assays cited are provided below to ensure reproducibility and aid in the interpretation of the presented data.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the electroshock to coincide with its peak effect.
-
Procedure:
-
Corneal electrodes are placed on the eyes of the animal, which have been pre-treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.
-
A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity. The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Animal Model: Male CF-1 mice are frequently used.
-
Drug Administration: The test compound or vehicle is administered (e.g., i.p.) at a specific time before the injection of pentylenetetrazol.
-
Procedure:
-
Pentylenetetrazol (PTZ) is administered subcutaneously at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg for CF-1 mice).
-
Animals are placed in individual observation cages.
-
They are observed for a set period (e.g., 30 minutes) for the occurrence of a clonic seizure, characterized by spasms of the limbs, jaw, or vibrissae lasting for at least 3-5 seconds.
-
-
Endpoint: Protection is defined as the absence of a clonic seizure during the observation period. The ED₅₀ is the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for anticonvulsant screening.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Caption: Experimental workflow for preclinical anticonvulsant drug discovery.
Discussion
This compound demonstrates a distinct anticonvulsant profile, primarily through its action as a selective mGlu8a receptor agonist. This mechanism involves the presynaptic inhibition of glutamate release, a key excitatory neurotransmitter implicated in seizure generation and propagation. In a study on immature rats, this compound completely suppressed generalized clonic-tonic seizures induced by DL-homocysteic acid and exhibited neuroprotective effects. However, another study using a pilocarpine-induced status epilepticus model in mice found that systemic administration of this compound was not effective in controlling seizures, whereas intracerebroventricular administration did show an effect, suggesting potential issues with blood-brain barrier penetration.
In contrast, standard AEDs like phenytoin and carbamazepine exert their effects primarily by blocking voltage-gated sodium channels, thereby limiting the repetitive firing of neurons. Valproic acid has a broader mechanism of action, including effects on sodium channels, enhancement of GABAergic inhibition, and potential actions on T-type calcium channels. These established drugs have well-characterized efficacy in the MES test, a model of generalized tonic-clonic seizures, and varying activity in the scPTZ test, a model of myoclonic seizures.
The available data for this compound in a sound-induced seizure model in DBA/2 mice shows high potency with intracerebroventricular administration. However, the lack of data from standardized models like the MES and scPTZ tests following systemic administration makes a direct quantitative comparison of its therapeutic index with that of phenytoin, carbamazepine, and valproic acid challenging.
Conclusion
This compound represents a promising anticonvulsant agent with a novel mechanism of action targeting presynaptic glutamate release. Its efficacy in specific seizure models and its neuroprotective properties warrant further investigation. However, to fully assess its potential and establish a clear comparative profile against standard antiepileptic drugs, further studies are required. Specifically, evaluating the efficacy and toxicity of this compound in the maximal electroshock and subcutaneous pentylenetetrazol seizure models following systemic administration is crucial. Such data will enable a more direct and quantitative comparison of its therapeutic index and will be vital for guiding its future development as a potential new therapy for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod Test (mouse) [panache.ninds.nih.gov]
- 4. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
Differential Effects of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) on Recombinant versus Native Metabotropic Glutamate Receptor 8 (mGluR8): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (S)-3,4-DCPG, a potent and selective agonist, on recombinant and native metabotropic glutamate receptor 8 (mGluR8). Understanding the potential discrepancies between controlled in vitro environments using recombinant receptors and the complex biological milieu of native tissues is crucial for translational research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Data Presentation: A Quantitative Comparison
The available experimental data reveals significant differences in the potency of this compound between recombinant human mGluR8a and native mGluR8 found in rodent nervous tissue. These disparities likely arise from variations in receptor splice variants, post-translational modifications, interacting proteins, and the overall cellular environment present in native tissues compared to heterologous expression systems.
| Parameter | Recombinant Human mGluR8a | Native Rat mGluR8 | Native Rat mGluR8 (in Arthritis Model) |
| Potency (EC50) | 31 nM[1][2] | 1.3 µM (spinal cord)[2]; 25.8 nM (amygdala) | 1.5 nM (amygdala) |
Signaling Pathways and Experimental Workflows
Activation of mGluR8, a member of the Group III metabotropic glutamate receptors, canonically leads to the inhibition of adenylyl cyclase through its coupling to Gi/o proteins. This primary signaling cascade results in a decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate this pathway and the experimental workflows commonly used to assess the effects of agonists like this compound.
Caption: Canonical mGluR8 signaling pathway initiated by this compound.
Caption: Workflow for comparing this compound effects.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key protocols used to characterize the activity of this compound at mGluR8.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of an unlabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Recombinant: Cells (e.g., HEK293 or CHO) stably expressing human mGluR8a are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.
-
Native: Brain regions known to express high levels of mGluR8 (e.g., hippocampus, cerebellum) are dissected from rodents. The tissue is homogenized, and a crude membrane fraction is prepared by differential centrifugation.
-
-
Assay Procedure:
-
Membrane preparations (containing either recombinant or native mGluR8) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4 or a specific mGluR8 antagonist radioligand if available).
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled, high-affinity mGluR ligand.
-
After incubation to equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (for EC50 and Emax Determination)
This functional assay measures the activation of Gi/o proteins upon agonist binding to mGluR8.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS.
-
Increasing concentrations of this compound are added to stimulate G-protein activation.
-
Basal activity is measured in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the Gα subunits is measured by scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve for this compound-stimulated [35S]GTPγS binding is plotted.
-
The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined using non-linear regression.
-
cAMP Inhibition Assay (for Functional Potency and Efficacy)
This assay directly measures the downstream consequence of mGluR8 activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Cell/Tissue Preparation:
-
Recombinant: Intact cells expressing mGluR8a are used.
-
Native: Acutely prepared brain slices or primary neuronal cultures can be utilized.
-
-
Assay Procedure:
-
Cells or tissue slices are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Increasing concentrations of this compound are added to inhibit forskolin-stimulated cAMP production.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is determined using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.
-
-
Data Analysis:
-
A concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound is generated.
-
The IC50 (concentration producing 50% of the maximal inhibition) and the maximal percentage of inhibition are calculated.
-
Electrophysiology (for Functional Characterization in Native Tissue)
Whole-cell patch-clamp or field potential recordings from brain slices are used to assess the effect of this compound on synaptic transmission.
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or amygdala) are prepared from rodents.
-
Recording:
-
Synaptic responses are evoked by electrical stimulation of afferent pathways.
-
The effect of bath application of this compound on the amplitude of excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) is recorded.
-
-
Data Analysis:
-
The percentage of inhibition of the synaptic response by this compound is quantified.
-
A concentration-response curve can be generated to determine the EC50 for the inhibitory effect.
-
Conclusion
The available evidence indicates that while this compound is a potent and selective agonist at recombinant human mGluR8a, its potency at native rodent mGluR8 can vary significantly depending on the specific neural circuit and the physiological or pathological state of the tissue. This underscores the importance of characterizing drug candidates in both recombinant and native systems to gain a more complete understanding of their pharmacological profile. Future studies directly comparing the binding affinity and maximal efficacy of this compound at recombinant and native mGluR8 under identical assay conditions are needed to fully elucidate the molecular basis for these observed differences. Such studies will be invaluable for the continued development of mGluR8-targeted therapeutics.
References
- 1. This compound |(S)-3,4-Dicarboxyphenylglycine; UBP1109 | mGluR8a agonist | Hello Bio [hellobio.com]
- 2. This compound, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S)-3,4-DCPG: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective mGlu8a agonist used in neuroscience research.
This compound is intended for research use only and should not be used for therapeutic or diagnostic purposes in humans or animals. [1][2] As with any laboratory chemical, it is imperative to handle this compound with care and to have a clear disposal plan in place before beginning any experimental work.[3]
Key Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥95% | |
| Solubility in Water | Soluble (100 mM) | |
| Storage | Room temperature (desiccate) |
Standard Disposal Procedures
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, general principles of laboratory chemical waste management should be strictly followed. The overriding principle is to treat all chemical waste as hazardous unless it is explicitly confirmed to be non-hazardous.
Experimental Protocol for Disposal:
-
Waste Minimization: The first step in responsible waste management is to minimize the amount of waste generated. This can be achieved by carefully planning experiments, ordering only the necessary quantities of the chemical, and avoiding the preparation of excess solutions.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently or produce hazardous gases. Store waste in a designated satellite accumulation area.
-
Containerization: Use a dedicated and clearly labeled waste container for solid this compound and another for solutions containing the compound. The container must be compatible with the chemical and have a secure lid to prevent spills and evaporation. The label should clearly state "this compound Waste" and include any known hazard information.
-
Collection and Disposal: Arrange for the collection of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the sink or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Important Considerations:
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Spills: In the event of a spill, consult your laboratory's spill response procedure. Absorbent materials used to clean up the spill should be treated as hazardous waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They can provide information on regulatory requirements and the proper procedures for your location.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Essential Safety and Operational Guide for Handling (S)-3,4-DCPG
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical information for the use of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective mGlu8a agonist. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a white solid chemical compound intended for research use only.[1][2] A thorough understanding of its properties and associated hazards is the first step in safe handling.
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound indicates that the substance is harmful if swallowed and may cause an allergic skin reaction .[1] Therefore, appropriate personal protective equipment must be worn at all times to prevent accidental exposure.
Recommended Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield. | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes and should be used when handling larger quantities or preparing solutions.[3][4] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or punctures before use and changed regularly, or immediately if contaminated. |
| Body | Laboratory coat. | A standard lab coat is sufficient for handling small quantities. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Engineering controls, such as a fume hood, should be the primary means of controlling airborne exposure. If a respirator is required, it must be properly fitted and approved for protection against fine particulates. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare your workspace by ensuring it is clean and uncluttered. All handling of the solid compound should be done in a chemical fume hood to minimize inhalation risk.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the desired amount of this compound solid on weigh paper or in a suitable container. Avoid creating dust.
-
This compound is soluble in water. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Performing the Experiment:
-
Conduct all experimental procedures involving this compound with caution, following established laboratory protocols.
-
Avoid direct contact with the skin and eyes.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Place all contaminated solid waste, including gloves, weigh paper, and pipette tips, into a designated and clearly labeled hazardous waste bag. |
| Liquid Waste | Labeled Hazardous Waste Bottle | Collect all unused solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste bottle. Do not pour down the drain. |
| Empty Containers | Original Container | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers. |
All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly approved by EHS.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
